5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
[5-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYXPNIWCYXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674565 | |
| Record name | [5-(Cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-54-0 | |
| Record name | [5-(Cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20674565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
This guide provides a comprehensive technical overview of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, a key building block in modern medicinal chemistry. Boronic acids and their derivatives are pivotal in drug discovery due to their versatile reactivity and unique biological interactions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential applications of this specific fluorinated phenylboronic acid derivative.
Foreword: The Ascendancy of Fluorinated Boronic Acids in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. When combined with the boronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with biological targets, the resulting fluorinated arylboronic acids become powerful tools in the medicinal chemist's arsenal.[3] this compound is a prime example of such a molecule, designed to leverage these advantageous properties for the development of novel therapeutics.
Section 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative example based on established synthetic methodologies for similar compounds.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step sequence starting from a commercially available precursor, 4-bromo-3-fluorobenzoic acid. The first step is an amide coupling reaction to introduce the cyclopropylcarbamoyl group. The second, and key, step is a palladium-catalyzed borylation to install the boronic acid functionality.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-N-cyclopropyl-3-fluorobenzamide
-
To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator such as hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add cyclopropylamine (1.1 eq) to the reaction mixture, followed by a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-N-cyclopropyl-3-fluorobenzamide as a solid.[4][5]
Step 2: Synthesis of N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
-
In a reaction vessel, combine 4-bromo-N-cyclopropyl-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).
-
Add a suitable base, typically potassium acetate (KOAc, 3.0 eq), and an appropriate solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
The crude boronate ester can be purified by column chromatography or used directly in the next step.[6]
Step 3: Hydrolysis to this compound
-
Dissolve the crude N-cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously at room temperature for 2-6 hours. The hydrolysis of the pinacol ester to the boronic acid can be monitored by LC-MS.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
The resulting aqueous solution may be extracted with an organic solvent like ethyl acetate to isolate the product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Section 2: Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are routinely employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide N-H proton. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbon attached to the boron atom may appear as a broad signal. Carbons attached to the fluorine atom will show a large one-bond C-F coupling constant.[7]
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a complex multiplet due to coupling with neighboring aromatic protons.
-
¹¹B NMR: The boron NMR spectrum is a useful tool to confirm the presence of the boronic acid functionality, typically showing a broad signal characteristic of a tricoordinate boron species.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Predicted mass spectral data for the target molecule is presented in the table below.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.08888 |
| [M+Na]⁺ | 246.07082 |
| [M-H]⁻ | 222.07432 |
| [M+H-H₂O]⁺ | 206.07886 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak in the chromatogram. For use in drug discovery, a purity of >95% is generally required.[9][10]
Section 3: Physicochemical Properties and Stability
| Property | Value |
| Molecular Formula | C₁₀H₁₁BFNO₃ |
| Molecular Weight | 223.01 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
| Storage | Store in a cool, dry place away from light and moisture. Long-term storage at -20°C is recommended. |
Boronic acids are known to be sensitive to oxidative degradation.[11] Therefore, it is crucial to store this compound under an inert atmosphere and to handle it with care to avoid decomposition.
Section 4: Applications in Medicinal Chemistry and Drug Development
Phenylboronic acids are a class of compounds with broad applications in medicinal chemistry, primarily as enzyme inhibitors and as key intermediates in cross-coupling reactions.[1]
Role as an Enzyme Inhibitor
The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes. This mechanism of action has been successfully exploited in the development of several FDA-approved drugs, such as the proteasome inhibitor bortezomib.[12] The cyclopropylcarbamoyl and fluoro substituents on the phenyl ring of this compound are designed to modulate the binding affinity and selectivity for specific enzyme targets.
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
As a substituted phenylboronic acid, this compound is also a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds and is widely used in the synthesis of complex drug molecules.
Conclusion
This compound is a strategically designed molecule with significant potential in drug discovery and development. Its synthesis, while requiring careful execution, follows established chemical principles. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. The unique combination of a cyclopropylcarbamoyl group, a fluorine substituent, and a boronic acid moiety makes this compound a promising candidate for the development of novel enzyme inhibitors and a valuable building block for the synthesis of complex pharmaceuticals.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide | 1250447-42-7 | Benchchem [benchchem.com]
- 5. usbio.net [usbio.net]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C10H11BFNO3) [pubchemlite.lcsb.uni.lu]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
This compound is a highly functionalized synthetic intermediate that has garnered significant interest within the drug discovery and development landscape. As a member of the boronic acid class of compounds, it serves as a versatile building block, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its unique structural features—a fluorine atom, a cyclopropylcarbamoyl group, and the reactive boronic acid moiety—impart a desirable combination of properties for constructing complex molecular architectures.
The strategic incorporation of a fluorine atom can enhance crucial drug-like properties, including metabolic stability and bioavailability, by blocking potential sites of metabolism.[1] The cyclopropylcarbamoyl group offers a rigid and spatially defined amide linkage that can participate in key hydrogen bonding interactions with biological targets. This is exemplified by its presence in advanced clinical candidates such as BMS-582949, a potent p38α MAP kinase inhibitor, highlighting the compound's direct relevance in the synthesis of targeted therapeutics for inflammatory diseases.[3]
This technical guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental frameworks for its characterization. The information presented is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent in their synthetic endeavors.
Molecular Identity and Core Physicochemical Properties
A precise understanding of the fundamental molecular and physical properties is paramount for the effective handling, reaction optimization, and analytical characterization of this reagent.
Chemical Structure and Identifiers
The molecule's structure is defined by a phenylboronic acid core substituted with fluorine at the 2-position and a cyclopropylcarbamoyl group at the 5-position.
-
IUPAC Name: [5-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid[4]
-
CAS Number: 874289-54-0[5]
-
Molecular Formula: C₁₀H₁₁BFNO₃[4]
-
Molecular Weight: 223.01 g/mol
-
InChI Key: YKVYXPNIWCYXCI-UHFFFAOYSA-N[4]
-
SMILES: B(C1=C(C=CC(=C1)C(=O)NC2CC2)F)(O)O[4]
Summary of Physicochemical Data
The following table summarizes known and predicted physicochemical properties. It is crucial to note that while some data is derived from vendor specifications, other key experimental values such as melting point and pKa are not widely published and would require experimental determination.
| Property | Value / Description | Source / Method |
| Molecular Weight | 223.01 g/mol | |
| Appearance | Expected to be a white to off-white solid. | General for boronic acids |
| Purity | Typically >98% | [5] |
| Predicted XlogP | 1.1 - 1.5 | Computational Estimation |
| Hydrogen Bond Donors | 3 (B(OH)₂ and N-H) | [6] |
| Hydrogen Bond Acceptors | 3 (C=O and B(OH)₂) | [6] |
| Rotatable Bonds | 2 | [6]* |
| Storage Conditions | Store at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere. |
*Data based on the closely related structure (5-Carbamoyl-2-fluorophenyl)boronic acid.
Analytical Characterization: A Multi-Technique Approach
The structural integrity and purity of this compound must be rigorously confirmed. A combination of mass spectrometry, NMR spectroscopy, and chromatography provides a self-validating system for characterization.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing boronic acids due to their polarity and thermal lability.[7]
-
Ionization: Electrospray ionization (ESI) in negative mode is highly effective, readily forming the deprotonated molecule [M-H]⁻.[8][9]
-
Expected Mass: The monoisotopic mass of the neutral molecule is 223.0816 Da. The expected [M-H]⁻ ion would be observed at m/z 222.0743.[4]
-
Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ precursor would likely involve characteristic losses, such as the neutral loss of water (H₂O) from the boronic acid moiety or cleavage of the C–B bond.[7]
-
Challenge - Boroxine Formation: A significant challenge in the analysis of boronic acids, particularly with Gas Chromatography-MS (GC-MS) or high-temperature ESI sources, is their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[7] This can complicate spectral interpretation. LC-MS with optimized, mild source conditions mitigates this issue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure confirmation.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide N-H proton. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in solvents like DMSO-d₆.[10] The aromatic region will be complex due to ¹H-¹⁹F and ¹H-¹H coupling.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the cyclopropyl carbons. The carbon atom directly attached to the boron (C-B) will appear as a broad signal due to the quadrupolar nature of the boron atom.
-
¹¹B NMR: This technique is highly specific for boron-containing compounds. Phenylboronic acids typically exhibit a broad signal in the range of δ 28-30 ppm, corresponding to the sp²-hybridized boron atom.
-
¹⁹F NMR: A singlet or doublet (due to coupling with the adjacent aromatic proton) is expected, confirming the presence and position of the fluorine substituent.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment.
-
Methodology: A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
Challenges: Boronic acids can exhibit poor peak shape on silica-based columns due to interaction with residual silanols. Using a column with low silanol activity or end-capping is recommended.[11] Furthermore, the potential for on-column hydrolysis of boronate esters (if present as impurities) necessitates careful method development.[11]
Key Physicochemical Properties in Practice
Solubility
The solubility profile dictates the choice of solvents for reactions, purification, and formulation.
-
General Trends: Phenylboronic acids are generally soluble in polar organic solvents like methanol, ethanol, tetrahydrofuran (THF), and acetone. Their solubility is moderate in less polar solvents like chloroform and low in nonpolar hydrocarbon solvents.[12]
-
Aqueous Solubility: Solubility in water is expected to be limited but can be significantly increased at higher pH due to the formation of the more soluble boronate anion.
-
Practical Considerations: For reaction setup, dissolving the compound in a polar aprotic solvent like DMF or THF is common. For analytical sample preparation, methanol is an excellent choice.[8]
Acidity (pKa)
The boronic acid group is a Lewis acid, not a Brønsted acid. It accepts a hydroxide ion to form a tetrahedral boronate species. The pKa is the pH at which the trigonal boronic acid and the tetrahedral boronate are in equal concentration.
-
Influencing Factors: The pKa is highly sensitive to substituents on the phenyl ring. Electron-withdrawing groups, such as the fluorine atom and the amide moiety on the target molecule, decrease the electron density on the boron atom. This increases its Lewis acidity, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa of this compound is likely in the range of 7.5 - 8.5.
-
Relevance: The pKa is critical for applications like solid-phase extraction (SPE) on phenylboronic acid functionalized media, where binding occurs at a pH above the pKa and elution occurs upon acidification.[13] It also influences aqueous solubility and the conditions required for certain coupling reactions.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Dehydration: As mentioned, boronic acids can undergo intermolecular dehydration to form boroxines. This process is often reversible upon addition of water but can be problematic. Storing the compound in a dry environment is essential.
-
Oxidative Decomposition: While generally stable, boronic acids can be susceptible to oxidation over long periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is ideal.
Experimental Protocols for Characterization
The following protocols provide a robust framework for the analysis of this compound, designed for trustworthiness and reproducibility.
Protocol: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for reaction monitoring or quantifying trace levels of the compound.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[8]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: ESI in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 222.1.
-
Product Ion (Q3): Determine the most stable and abundant fragment ion by infusing a standard solution and performing a product ion scan. A likely transition would be the loss of H₂O (m/z 204.1) or another characteristic fragment.
-
Optimization: Optimize collision energy (CE) and other source parameters to maximize the signal for the selected MRM transition.
-
Protocol: General Synthetic Pathway Overview
The synthesis of functionalized phenylboronic acids typically involves the trapping of an arylmetal intermediate with a borate ester at low temperatures.[2]
-
Formation of Grignard Reagent: React the corresponding aryl bromide (1-bromo-5-(cyclopropylcarbamoyl)-2-fluorobenzene) with magnesium turnings in an anhydrous ether like THF to form the Grignard reagent.[14]
-
Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[14]
-
Hydrolysis: Allow the reaction to warm to room temperature, then quench with an acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride).[14]
-
Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography to yield the final this compound.
Central Role in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C–C bond formation.[1] This reaction enables the construction of biaryl or aryl-heteroaryl structures that are prevalent in many marketed drugs and clinical candidates.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide/triflate.
-
Transmetalation: The boronic acid (as its boronate salt, formed with a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C–C bond and regenerating the Pd(0) catalyst.
Conclusion
This compound is a sophisticated and highly valuable reagent for synthetic and medicinal chemistry. Its well-defined structure provides a platform for introducing key pharmacophoric elements into target molecules. While a complete experimental dataset for all its physicochemical properties is not publicly available, a thorough understanding of the general behavior of phenylboronic acids, combined with the robust analytical protocols outlined in this guide, provides researchers with the necessary tools to utilize this compound effectively and with confidence. Its established role in the synthesis of clinically relevant molecules underscores its importance and ensures its continued application in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. PubChemLite - this compound (C10H11BFNO3) [pubchemlite.lcsb.uni.lu]
- 5. BioOrganics [bioorganics.biz]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Structural Elucidation of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, a substituted arylboronic acid of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a narrative that blends foundational analytical principles with practical, field-proven insights. We will detail a multi-technique analytical approach, emphasizing the causality behind experimental choices to ensure a self-validating and robust characterization. The core methodologies covered include Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section includes not only the interpretation of expected data but also detailed experimental protocols, illustrative diagrams, and citations to authoritative sources.
Introduction: The Analytical Challenge
This compound is a bespoke chemical entity, likely designed as a building block for Suzuki-Miyaura cross-coupling reactions in the synthesis of complex pharmaceutical agents. Its structure combines several key functional groups: a reactive boronic acid, an electron-withdrawing fluorine atom, and a cyclopropylamide side chain. The precise arrangement of these groups on the phenyl ring is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous confirmation of its constitution—verifying the identity and connectivity of every atom—is a non-negotiable prerequisite for its use in any research or development pipeline. This guide outlines the logical workflow to achieve this confirmation with the highest degree of scientific rigor.
Foundational Analysis: The Expected Molecular Blueprint
Before embarking on experimental analysis, we establish a hypothesis based on the compound's name.
Molecular Formula: C₁₀H₁₁BFNO₃
Molecular Weight (Monoisotopic): 223.0822 g/mol
This initial blueprint provides the target values for our analytical investigation. The primary objective is to confirm this exact formula and prove the specific 1, 2, 5-substitution pattern on the phenyl ring.
The Analytical Workflow: A Multi-Pronged Approach
The structure elucidation of a novel small molecule is rarely accomplished with a single technique.[1][2] Instead, it requires the strategic integration of data from multiple orthogonal methods. Our workflow is designed to build a complete picture, starting from the molecular formula and progressively assembling the structural fragments.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Mass spectrometry (MS) is the first experimental step, aimed at verifying the molecular weight and elemental formula.[1][3] For a polar, non-volatile molecule like a boronic acid, Electrospray Ionization (ESI) is the preferred method, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
Causality: High-resolution mass spectrometry (HRMS) is crucial because it can measure mass-to-charge ratios (m/z) to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental formula by distinguishing between ions of the same nominal mass (e.g., C₁₀H₁₁BFNO₃ vs. a different combination of atoms that happens to add up to ~223 amu).
Expected Data: In negative ion mode ESI-MS, the most intense ion peak is expected to be the [M-H]⁻ ion.[4] Boronic acids can also form dimers or trimers (boroxines), especially under certain MS conditions, but these can be minimized with optimized parameters.[4][5][6]
| Ion | Expected m/z (C₁₀H₁₀BFNO₃⁻) | Observed m/z (Typical) |
| [M-H]⁻ | 222.0744 | ~222.0741 |
| [M+CH₃COO]⁻ | 282.1033 | ~282.1030 |
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without (for negative mode).
-
Instrumentation: Utilize a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
LC Method:
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Use the instrument's software to perform elemental composition analysis on the observed accurate mass of the [M-H]⁻ peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2] For this specific compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the connectivity between the different structural motifs.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule.
Expected Signals & Interpretation:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H6) | 7.8 - 8.2 | Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing B(OH)₂ and meta to the amide. |
| Aromatic H (H4) | 7.6 - 7.9 | Doublet of doublets (dd) | 1H | Ortho to the amide group and meta to fluorine. |
| Aromatic H (H3) | 7.2 - 7.5 | Triplet (t) | 1H | Ortho to fluorine and the amide group. |
| Amide N-H | 8.5 - 9.5 | Broad singlet (br s) | 1H | Exchangeable proton, often broad. Position is concentration and solvent dependent. |
| Cyclopropyl CH (methine) | 2.8 - 3.0 | Multiplet (m) | 1H | Attached to the nitrogen atom. |
| Boronic Acid O-H | 4.5 - 6.0 | Very broad singlet | 2H | Highly exchangeable, may not be observed or may appear as a broad hump. |
| Cyclopropyl CH₂ (x2) | 0.6 - 1.0 | Multiplets (m) | 4H | Diastereotopic protons of the cyclopropyl ring, leading to complex multiplets. |
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
Expected Signals & Interpretation:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide C=O | 164 - 168 | Typical chemical shift for an amide carbonyl. |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon directly attached to fluorine shows a very large one-bond coupling constant. |
| Aromatic C-B | 125 - 135 (broad) | Carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus. |
| Aromatic C-H & C-C | 115 - 140 | Multiple signals expected for the remaining 4 aromatic carbons. |
| Cyclopropyl CH (methine) | 22 - 28 | Upfield shift characteristic of strained rings. |
| Cyclopropyl CH₂ (x2) | 5 - 15 | Highly shielded carbons of the cyclopropyl ring. |
Heteronuclear NMR: ¹⁹F and ¹¹B
These experiments are crucial for confirming the presence and chemical environment of the fluorine and boron atoms.
-
¹⁹F NMR: The presence of a single resonance confirms the single fluorine atom on the aromatic ring.[7][8] Its chemical shift (typically between -100 and -120 ppm for a fluoro-aromatic ortho to an electron-withdrawing group) and coupling to nearby protons (³JHF and ⁴JHF) will help confirm its position.[9][10]
-
¹¹B NMR: This provides direct evidence for the boronic acid moiety. A broad signal between 26 and 30 ppm is characteristic of a neutral, sp²-hybridized arylboronic acid.[11][12] The chemical shift distinguishes it from the sp³-hybridized boronate form, which appears further upfield.[13][14]
2D NMR for Connectivity
While 1D NMR suggests the fragments, 2D NMR proves their connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings. It will show correlations between the adjacent aromatic protons and within the cyclopropyl spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over two to three bonds. Key expected correlations that will lock the structure include:
-
From the amide N-H to the carbonyl carbon and the cyclopropyl methine carbon .
-
From the aromatic protons to the carbonyl carbon and the carbon bearing the boron (C-B) .
-
From the cyclopropyl methine proton to the carbonyl carbon .
-
Caption: Key HMBC correlations confirming connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H and O-H.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Experiments: Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient resolution in both dimensions and adequate acquisition time, especially for HMBC, to observe long-range correlations.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, analyze the cross-peaks to establish correlations.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.
Expected Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (Boronic Acid) | 3200 - 3500 (very broad) | Stretching |
| N-H (Amide) | 3300 - 3400 (sharp/medium) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Cyclopropyl) | 2900 - 3000 | Stretching |
| C=O (Amide I) | 1640 - 1680 (strong) | Stretching |
| N-H (Amide II) | 1510 - 1550 | Bending |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| B-O (Boronic Acid) | 1310 - 1380 (strong) | Asymmetric Stretching |
| C-F (Aromatic) | 1100 - 1250 (strong) | Stretching |
X-ray Crystallography: The Gold Standard
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[15][16][17][18] It provides the precise three-dimensional coordinates of every atom in the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[18]
Causality: While NMR provides the structure in solution, crystallography provides a static, high-resolution snapshot of the molecule in the solid state. This is considered absolute proof of structure.[19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[18]
-
Method: Slow evaporation is a common starting point.[19] Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexane).
-
Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Crystal growth may take days to weeks.
-
-
Crystal Mounting: Select a well-formed, single crystal of suitable size (~0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to fit the experimental data, ultimately providing the final atomic coordinates.
Conclusion: Synthesizing the Data for Final Confirmation
The structural elucidation of this compound is complete when the data from all techniques converge to support a single, unambiguous structure.
-
HRMS confirms the elemental formula C₁₀H₁₁BFNO₃.
-
IR confirms the presence of O-H, N-H, C=O, B-O, and C-F functional groups.
-
¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide the chemical environments and counts of each unique nucleus.
-
2D NMR (COSY, HSQC, HMBC) pieces the fragments together, confirming the 1, 2, 5-substitution pattern and the connectivity of the cyclopropylamide group.
-
X-ray Crystallography , if successful, provides the ultimate, irrefutable proof of the three-dimensional structure.
This systematic and multi-faceted approach ensures the scientific integrity of the structural assignment, providing the high level of confidence required for drug development and advanced chemical research.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biophysics.org [biophysics.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. rigaku.com [rigaku.com]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Spectroscopic Characterization of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Spectroscopic Analysis
In the landscape of modern medicinal chemistry, arylboronic acids are indispensable reagents, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, incorporates several key functionalities: a fluorinated aromatic ring, a cyclopropylcarbamoyl group, and the boronic acid moiety. Each of these structural features imparts unique physicochemical properties that are critical for its reactivity and potential biological activity.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular architecture. This guide will delve into the expected spectroscopic data for this compound and the methodologies to acquire and interpret this information, thereby ensuring the identity and purity of this crucial synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of 1H, 13C, 19F, and 11B NMR experiments provides a complete picture of its covalent framework.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
| Proton (1H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| B(OH)2 | 8.0 - 9.0 | br s | - | 2H |
| NH | 8.5 - 9.5 | br s | - | 1H |
| Ar-H | 7.8 - 8.2 | m | - | 3H |
| CH (cyclopropyl) | 2.8 - 3.0 | m | - | 1H |
| CH2 (cyclopropyl) | 0.6 - 0.9 | m | - | 4H |
Causality Behind Predictions: The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring. The amide (NH) and boronic acid (OH) protons are typically broad and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. The cyclopropyl protons will be in the upfield aliphatic region.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon (13C) | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-F | 160 - 165 (d, 1JCF ≈ 250 Hz) |
| C-B | 135 - 140 |
| Ar-C | 115 - 135 |
| CH (cyclopropyl) | 22 - 28 |
| CH2 (cyclopropyl) | 5 - 10 |
Causality Behind Predictions: The carbonyl carbon is significantly deshielded. The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond coupling constant (1JCF). The carbon bearing the boronic acid group is also deshielded.
Predicted 19F and 11B NMR Spectral Data
19F and 11B NMR are essential for characterizing the fluorine and boron environments, respectively.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| 19F | -110 to -120 |
| 11B | 28 - 33 |
Causality Behind Predictions: The chemical shift of the 19F nucleus is sensitive to its electronic environment on the aromatic ring. Arylboronic acids typically show a broad signal in the 11B NMR spectrum in the specified range. The presence of an OR' or OH group bonded to boron generally results in 11B resonances at higher fields compared to the corresponding alkylboranes due to the pi-donating nature of the oxygen atoms[1].
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for boronic acids due to its ability to solubilize polar compounds and minimize exchange of the B(OH)2 protons.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
-
19F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Reference: CFCl3 (external or internal).
-
-
11B NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Reference: BF3·OEt2 (external).
-
Note: Due to the quadrupolar nature of the 11B nucleus, the signal is often broad.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands
| Functional Group | Characteristic Absorption (cm-1) | Intensity |
| O-H (boronic acid) | 3200-3600 | Strong, broad |
| N-H (amide) | 3300-3500 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=O (Amide I) | 1650-1680 | Strong |
| N-H bend (Amide II) | 1510-1570 | Medium |
| C=C (aromatic) | 1450-1600 | Medium-Weak |
| B-O | 1310-1380 | Strong |
| C-F | 1100-1300 | Strong |
Causality Behind Predictions: The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups in the boronic acid moiety. The amide group gives rise to two characteristic bands: the C=O stretch (Amide I) and the N-H bend (Amide II). The strong B-O and C-F stretching vibrations are also key diagnostic peaks.
Experimental Protocol: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Workflow for FTIR-ATR Data Acquisition
Caption: Workflow for FTIR-ATR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
-
Molecular Formula: C10H11BFNO3
-
Molecular Weight: 223.01 g/mol
-
Monoisotopic Mass: 223.0816 Da
Expected Ions (High-Resolution MS):
| Adduct | Predicted m/z |
| [M+H]+ | 224.08888 |
| [M+Na]+ | 246.07082 |
| [M-H]- | 222.07432 |
Causality Behind Predictions: Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]+ or sodiated [M+Na]+ adducts in positive ion mode, and deprotonated [M-H]- ions in negative ion mode. The high-resolution mass values are calculated based on the exact masses of the most abundant isotopes.
Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).
Instrumental Parameters (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Workflow for ESI-MS Data Acquisition
Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS is essential for verifying its structure and purity. This guide has provided a detailed framework for understanding the expected spectral data, the rationale behind these predictions, and robust protocols for data acquisition. By adhering to these methodologies, researchers can ensure the quality of this vital building block, thereby underpinning the integrity of their synthetic and drug discovery endeavors. The combination of these techniques offers a self-validating system for the comprehensive analysis of this and other related small molecules.
References
An In-Depth Technical Guide to the Electronic Effects of Fluorine Substitution in Phenylboronic Acids
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Phenylboronic acids, as indispensable reagents in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, offer a versatile scaffold for molecular design. When fluorine is introduced as a substituent on the phenyl ring, it imparts a unique and powerful modulation of the molecule's electronic properties. This guide provides an in-depth analysis of the electronic effects of fluorine substitution on phenylboronic acids, exploring the fundamental principles governing these changes and their profound impact on acidity, spectroscopic characteristics, chemical reactivity, and, ultimately, their application in drug discovery and advanced materials.
The Dualistic Electronic Nature of Fluorine
To comprehend the impact of fluorine on phenylboronic acids, one must first appreciate its dualistic electronic character. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[1] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, consequently, from the boronic acid moiety.
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance, donating electron density back into the pi-system of the phenyl ring (+M or +R effect).[1][2] These two effects—inductive withdrawal and resonance donation—are opposing forces. The net electronic influence of a fluorine substituent is determined by the balance between them, which is highly dependent on its position on the phenyl ring.[3]
Figure 1: Opposing electronic effects of fluorine on a phenyl ring.
Modulating Acidity: The Impact of Fluorine on pKa
Phenylboronic acids are not Brønsted acids but rather Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[3][4] Their acidity is a critical parameter, influencing their reactivity and their ability to bind with diols, a property exploited in glucose sensing.[5][6] The introduction of electron-withdrawing fluorine substituents generally increases the Lewis acidity of the boron center, resulting in a lower pKa value.[3][7][8][9]
The magnitude of this acidifying effect is exquisitely sensitive to the fluorine's position:
-
Meta-Substitution: At the meta position, the resonance effect is weak, allowing the strong inductive effect to dominate. This leads to a significant withdrawal of electron density, a more electrophilic boron atom, and a notable increase in acidity (lower pKa) compared to the unsubstituted parent compound.[1][3]
-
Para-Substitution: In the para position, both the inductive and resonance effects are operative. The electron-donating resonance effect partially counteracts the inductive withdrawal, resulting in a much smaller increase in acidity.[3] Consequently, 4-fluorophenylboronic acid has a pKa value only slightly lower than that of phenylboronic acid itself.[3][4]
-
Ortho-Substitution: The ortho position presents a more complex scenario. While the inductive effect is strong, proximity to the boronic acid group can lead to intramolecular interactions, such as the formation of a B-O-H···F hydrogen bond, which can further enhance acidity.[3] However, steric hindrance from a bulky ortho substituent can inhibit the formation of the tetrahedral boronate ion, potentially decreasing acidity.[2]
Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity.[3][4]
Quantitative Data: pKa Values of Fluorinated Phenylboronic Acids
The following table summarizes experimentally determined pKa values for various fluorinated phenylboronic acids, illustrating the positional effects discussed.
| Compound | Substituent(s) | pKa Value | Reference(s) |
| Phenylboronic Acid | H | 8.86 | [3][4] |
| 2-Fluorophenylboronic Acid | 2-F | 8.70 | [1] |
| 3-Fluorophenylboronic Acid | 3-F | 8.35 | [1] |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [1][4] |
| 3,5-Difluorophenylboronic Acid | 3,5-F₂ | 7.74 | [1] |
| 2,6-Difluorophenylboronic Acid | 2,6-F₂ | 7.79 | [1] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 | [3][4] |
| 3-(Trifluoromethyl)phenylboronic Acid | 3-CF₃ | 8.00 | [3][10] |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 8.04 | [3][10] |
| 3-(Trifluoromethoxy)phenylboronic Acid | 3-OCF₃ | 7.85 | [3][10] |
| 4-(Trifluoromethoxy)phenylboronic Acid | 4-OCF₃ | 7.82 | [3][10] |
Spectroscopic Fingerprints: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment within fluorinated phenylboronic acids. Systematic studies using ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provide direct evidence of the electronic perturbations caused by fluorine.[11]
-
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive for NMR analysis.[12] The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for studying interactions.[7][8][13][14] The formation of boronate complexes, for example, leads to a change in boron hybridization from sp² to sp³, which is readily detected by a change in the ¹⁹F chemical shift.[13]
-
¹¹B NMR: The chemical shift of the ¹¹B nucleus provides direct information about the coordination state and electron density at the boron center.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are also affected by the electron-withdrawing nature of fluorine, providing complementary information about the electron distribution across the entire molecule.[11]
Figure 2: Workflow for spectroscopic characterization of fluorinated phenylboronic acids.
Enhancing Reactivity: The Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds.[15] The electronic properties of the phenylboronic acid are crucial for the efficiency of the transmetalation step in the catalytic cycle.
The increased Lewis acidity of fluorinated phenylboronic acids can accelerate the formation of the reactive boronate species (Ar-B(OH)₃⁻), which is believed to be the active participant in transmetalation with the palladium center.[1] This can lead to higher reaction yields and potentially milder reaction conditions. Consequently, fluorinated phenylboronic acids are highly sought-after intermediates for introducing fluorinated aryl moieties into complex molecules.[15][16] However, highly electron-deficient systems, such as pentafluorophenylboronic acid, can be inactive under standard conditions and may require modified protocols, such as the use of specific bases or additives, to facilitate the reaction.[17]
Figure 3: Simplified Suzuki-Miyaura cycle highlighting the role of the arylboronic acid.
Applications in Drug Discovery and Materials Science
The ability to fine-tune electronic properties through fluorination has profound implications for applied sciences.
-
Drug Discovery: Approximately 25% of all pharmaceuticals contain fluorine.[3] Strategic fluorination can enhance a drug's metabolic stability (by blocking sites of enzymatic oxidation), improve membrane permeability and lipophilicity, and increase binding affinity to biological targets through favorable electrostatic interactions.[15][16][18] Fluorinated phenylboronic acids are therefore critical building blocks for synthesizing next-generation therapeutics.[19][20] A notable example is Tavaborole, an antifungal drug containing a fluorinated benzoxaborole moiety derived from a boronic acid precursor.[7][8]
-
Materials Science: The electronic influence of fluorine is also harnessed in the design of advanced materials. For example, 3-fluorophenylboronic acid is used in the synthesis of novel liquid crystalline materials, where the fluorine atom helps to tailor the dielectric and optical properties required for display technologies and sensors.[21]
Key Experimental Protocols
A. Synthesis of a Fluorinated Phenylboronic Acid
This protocol provides a representative synthesis for 4-amino-3-fluorophenylboronic acid, adapted from the literature.[5][6]
Workflow:
Figure 4: General workflow for the synthesis of a fluorinated phenylboronic acid.
Step-by-Step Methodology:
-
Amine Protection: Dissolve 4-bromo-2-fluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the protected N-(4-bromo-2-fluorophenyl)acetamide.
-
Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous THF and cool to -78°C under nitrogen. Slowly add a solution of n-butyllithium (n-BuLi) and stir for approximately 1 hour at this temperature to form the aryllithium intermediate.
-
Borylation: To the cold aryllithium solution, add trimethyl borate dropwise, ensuring the temperature remains below -70°C. Stir the mixture for several hours, allowing it to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., 2M HCl). Stir vigorously until the boronic acid precipitates. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Note: All reactions involving organolithium reagents must be performed under strictly anhydrous and inert conditions.[5]
B. Determination of pKa by Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra between the trigonal boronic acid and the tetrahedral boronate anion.[4][9][22]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the absorbance at a chosen wavelength (where the change between the two forms is maximal) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Conclusion
Fluorine substitution is a powerful and nuanced strategy for modulating the electronic landscape of phenylboronic acids. The interplay between fluorine's potent inductive withdrawal and its weaker resonance donation, governed by its regiochemical placement, allows for the precise tuning of Lewis acidity. This control over the fundamental electronic character directly translates into modified reactivity in critical synthetic transformations like the Suzuki-Miyaura coupling and provides a rational basis for the design of novel pharmaceuticals and advanced materials. A thorough understanding of these electronic effects, validated through spectroscopic analysis and quantitative pKa measurements, is essential for researchers and scientists aiming to harness the full potential of these versatile chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmacyjournal.org [pharmacyjournal.org]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Potential Biological Targets for 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
Introduction
Boronic acids and their derivatives have emerged from a niche chemical curiosity to a validated and highly valuable pharmacophore in modern drug discovery. The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, have enabled the development of potent and selective inhibitors for a range of enzyme classes.[1][2][3] The clinical success of agents such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam has solidified the therapeutic potential of this compound class and spurred further investigation into novel derivatives.[1][2]
This technical guide provides a comprehensive framework for identifying and validating the biological targets of a specific, promising molecule: 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. By dissecting the molecule's structural components and leveraging established principles of boronic acid biochemistry, we will propose a rational set of potential targets and outline a rigorous, multi-stage experimental workflow for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of target identification and lead discovery.
Molecular Structure and Rationale for Investigation
The subject of our investigation, this compound, possesses three key structural motifs that inform our targeting strategy:
-
The Phenylboronic Acid Core: This is the primary "warhead" of the molecule. The boronic acid group is well-documented to interact with the active site serine residues of various hydrolases, acting as a transition-state analog that mimics the tetrahedral intermediate of substrate hydrolysis.[4][5]
-
The 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom ortho to the boronic acid is expected to increase the Lewis acidity of the boron center.[6] This enhanced acidity can facilitate the formation of the tetrahedral boronate complex with a catalytic serine, thereby increasing the inhibitor's potency.[6]
-
The 5-(Cyclopropylcarbamoyl) Group: This moiety plays a critical role in defining the molecule's specificity and pharmacokinetic properties. The cyclopropyl group is a known bioisostere for larger alkyl or phenyl groups and can impart favorable metabolic stability and cell permeability.[7] The amide linkage provides a hydrogen bonding donor and acceptor, which can engage in specific interactions within a target's binding pocket, driving selectivity for one enzyme over another. This specific group is found in several advanced clinical candidates, including inhibitors of p38α MAP kinase.[8][9]
Based on this structural analysis, our primary hypothesis is that this compound will target enzymes that recognize the overall shape and electrostatics of the molecule and possess a nucleophilic residue, most notably a serine, in their active site.
Proposed Biological Target Classes
The unique chemical architecture of this compound suggests a strong potential for interaction with several key enzyme families. Our primary candidates for investigation are the serine proteases, with a secondary focus on other enzymes known to be susceptible to boronic acid inhibition.
Primary Target Class: Serine Proteases
Serine proteases are a large and diverse family of enzymes that play crucial roles in physiological processes ranging from digestion and blood coagulation to inflammation and cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. The catalytic mechanism of these enzymes proceeds through a tetrahedral intermediate, which boronic acids are exceptionally well-suited to mimic.[4][5]
The core hypothesis is that the boronic acid moiety will form a reversible covalent bond with the catalytic serine residue (Ser195 in chymotrypsin-numbering) within the active site. The stability and specificity of this interaction will be further dictated by how the 2-fluoro and 5-(cyclopropylcarbamoyl) substituents fit within the enzyme's specificity pockets (S1, S2, etc.).
Key Subfamilies of Interest:
-
Trypsin-like Serine Proteases: These enzymes, which include thrombin, Factor Xa, and prostate-specific antigen (PSA), typically cleave after basic residues. While our molecule does not possess a strongly basic moiety, the cyclopropylcarbamoyl group could potentially occupy the S1 pocket of certain members of this family.
-
Chymotrypsin-like Serine Proteases: These enzymes, including chymotrypsin and neutrophil elastase, prefer large hydrophobic residues. The substituted phenyl ring of our compound could favorably interact with the S1 pocket of these proteases.
-
Bacterial Serine Proteases (e.g., β-Lactamases): Given the success of vaborbactam, a boronic acid-based β-lactamase inhibitor, it is prudent to consider bacterial serine proteases as potential targets, particularly in the context of developing new antibacterial agents.[1][2] Class C β-lactamases, such as AmpC, are known targets for phenylboronic acid derivatives.[5]
Secondary Target Classes
While serine proteases represent the most probable targets, the reactivity of the boronic acid group is not exclusively limited to serine. Other potential, albeit less common, targets include:
-
Threonine Proteases (e.g., The Proteasome): The proteasome's catalytic activity resides in an N-terminal threonine residue. Bortezomib's mechanism of action relies on the interaction of its boronic acid with this threonine's hydroxyl group.[1] While our molecule is structurally distinct from peptide boronate proteasome inhibitors, this class of enzymes should not be entirely discounted.
-
Sialic Acid-Binding Proteins (Lectin-like interactions): Phenylboronic acids are known to form reversible complexes with polyols, including sugars like sialic acid.[10] Many cancer cells overexpress sialic acids on their surface glycoproteins.[11] Therefore, this compound could potentially target cell surfaces or sialic acid-binding proteins, leading to applications in oncology or diagnostics.[11]
-
Other Enzymes: Reports have indicated that boronic acid derivatives can inhibit other enzyme classes, such as histone deacetylases (HDACs) and certain kinases.[12][13] These interactions are less mechanistically understood than serine protease inhibition but represent potential avenues for discovery.
Experimental Validation Workflow
A systematic, multi-tiered approach is required to identify and validate the biological targets of this compound. The workflow progresses from broad, unbiased screening to specific, hypothesis-driven validation.
Phase 1: Broad Target Screening
The initial phase aims to cast a wide net to identify potential interacting proteins from large, pre-defined panels or complex biological mixtures.
Protocol 1: Differential Scanning Fluorimetry (DSF) Screen
-
Objective: To rapidly identify proteins that are thermally stabilized upon binding to the test compound.
-
Methodology:
-
Dispense a panel of purified proteins (e.g., commercially available protease and kinase panels) into a 96- or 384-well PCR plate. Each well should contain a final protein concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Add the test compound, this compound, to the experimental wells at a final concentration of 10-20 µM. Include DMSO vehicle controls.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins as they unfold.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: Determine the melting temperature (Tm) for each protein in the presence and absence of the compound. A significant positive shift in Tm (ΔTm > 2 °C) indicates a stabilizing interaction and is considered a preliminary hit.
-
Phase 2: Hit Confirmation and Mechanistic Studies
Hits from the primary screens must be confirmed and characterized to ensure they are not artifacts and to understand the nature of the interaction.
Protocol 2: IC50 Determination via Enzymatic Assay
-
Objective: To quantify the inhibitory potency of the compound against a confirmed hit.
-
Methodology (Example for a Trypsin-like Serine Protease):
-
Prepare a stock solution of the purified target enzyme and a specific fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Create a serial dilution of this compound in assay buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20).
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for 15-30 minutes at room temperature to allow for binding equilibrium.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the real-time association (kon) and dissociation (koff) rates of the compound binding to the target, and to calculate the equilibrium dissociation constant (KD).
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip (e.g., via amine coupling to a CM5 chip).
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface with a low pH buffer if necessary.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and calculate KD (KD = koff/kon).
-
Phase 3: Cellular Target Engagement and In-depth Validation
The final phase is to confirm that the compound interacts with its intended target in a complex cellular environment and to elucidate the structural basis of the interaction.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement within intact cells.
-
Methodology:
-
Culture cells known to express the target protein to ~80% confluency.
-
Treat the cells with the test compound or a vehicle control for a specified time.
-
Harvest the cells, wash, and resuspend in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.
-
Data Analysis: A compound that binds and stabilizes its target will result in more soluble protein remaining at higher temperatures compared to the vehicle control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and successful outcomes.
Introduction: The Versatility of a Functionalized Arylboronic Acid
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a particularly valuable substrate due to the presence of three key functional groups: a boronic acid for cross-coupling, an electron-withdrawing fluoro group that can influence reactivity and molecular conformation, and a cyclopropylcarbamoyl group that can participate in hydrogen bonding and provide steric bulk.
The unique electronic and steric properties of this molecule require careful consideration when developing cross-coupling protocols. The ortho-fluoro substituent can influence the oxidative addition step and the overall electron density of the aromatic ring, while the amide functionality may coordinate with the palladium catalyst or be sensitive to certain basic conditions.[3][4] This guide provides protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, tailored for this specific substrate.
Core Principles of Palladium-Catalyzed Cross-Coupling
A general understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions.[5][6][7] The cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organic (pseudo)halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron compound is transferred to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures.[6][8] For this compound, the choice of catalyst, ligand, and base is critical to overcome the potential challenges posed by the ortho-fluoro group and the amide moiety.
Rationale for Component Selection:
-
Catalyst: A pre-formed Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is effective. For challenging couplings, more advanced catalysts like Buchwald's G3 palladacycles can offer higher turnover numbers and broader substrate scope.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the reductive elimination step, especially with sterically demanding coupling partners.[9] For less demanding couplings, triphenylphosphine (PPh₃) can be sufficient.
-
Base: The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[10][11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder options like K₂CO₃ are preferred.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (1-5 mol%). If using a solid Pd(II) precursor and ligand, add them at this stage.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table for Suzuki-Miyaura Coupling:
| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 75-85 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | DME/H₂O | 100 | 16 | 80-90 |
Protocol 2: Heck Coupling for C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[12][13] When using this compound, an oxidative Heck protocol is often employed.
Rationale for Component Selection:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst for oxidative Heck reactions.
-
Ligand: For electron-rich olefins, ligands like dppp (1,3-bis(diphenylphosphino)propane) can be beneficial. For electron-deficient olefins, the reaction can sometimes proceed without a ligand.
-
Oxidant: In the absence of an organic halide, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the C-H activation step. Common oxidants include benzoquinone (BQ), O₂ (air), or Cu(II) salts.[14]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are typically used.
Detailed Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Pd(OAc)₂
-
Oxidant (e.g., Benzoquinone)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the alkene (1.5 equiv.), and the oxidant (1.1 equiv.).
-
Add the solvent, followed by the Pd(OAc)₂ catalyst (5-10 mol%).
-
Seal the vial and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table for Heck Coupling:
| Alkene | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | BQ (1.1) | DMF | 100 | 24 | 70-80 |
| Styrene | O₂ (air) | DMSO | 120 | 18 | 65-75 |
| Cyclohexene | Cu(OAc)₂ (1.2) | Acetonitrile | 80 | 36 | 50-60 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for the synthesis of many pharmaceuticals.[15][16] While this reaction typically involves an aryl halide, protocols have been developed that can utilize arylboronic acids as the aryl source, often through an in-situ conversion to an intermediate that can undergo the C-N coupling.
Rationale for Component Selection:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald (e.g., BrettPhos, RuPhos) and Hartwig are essential for achieving high yields and broad substrate scope.[9] Pre-formed palladacycle pre-catalysts (e.g., BrettPhos Pd G3) are highly effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong inorganic bases like LiOtBu are commonly used.
-
Arylboronic Acid Activation: To use the arylboronic acid in a Buchwald-Hartwig type reaction, it often needs to be activated. This can sometimes be achieved under specific conditions where the boronic acid is converted in situ to a more reactive species. Alternatively, a two-step, one-pot procedure where the boronic acid is first converted to an aryl halide or triflate can be employed. The protocol below describes a direct coupling approach, which can be challenging but offers a more streamlined synthesis.
Detailed Experimental Protocol (Direct Amination Approach):
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3)
-
Base (e.g., LiOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium pre-catalyst (1-3 mol%), the base (1.5 equiv.), and this compound (1.0 equiv.) to a dry reaction tube.
-
Add the amine (1.2 equiv.) and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 100-120 °C).
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Data Summary Table for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | BrettPhos Pd G3 (2) | LiOtBu (1.5) | Toluene | 110 | 12 | 70-85 |
| Aniline | RuPhos Pd G3 (3) | NaHMDS (1.8) | Dioxane | 100 | 18 | 65-80 |
| Di-n-butylamine | XPhos Pd G2 (2.5) | K₃PO₄ (2.0) | t-AmylOH | 120 | 24 | 60-75 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The protocols detailed in this guide provide a robust starting point for the successful application of this compound in palladium-catalyzed cross-coupling reactions. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of complex molecular targets. The versatility of this functionalized building block, combined with the power of modern cross-coupling chemistry, opens up numerous possibilities in drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid in Modern Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular building blocks that offer both structural novelty and enhanced physicochemical properties is incessant. 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid has emerged as a pivotal reagent, valued for its unique combination of functionalities. The presence of a fluorine atom, a cyclopropyl group, and a boronic acid moiety within a single scaffold provides a powerful tool for medicinal chemists and process development scientists.
The fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a target molecule.[1] Concurrently, the cyclopropyl ring is a well-recognized bioisostere for various functional groups, often enhancing metabolic stability and binding affinity by introducing conformational rigidity.[2] The boronic acid group, a cornerstone of modern synthetic chemistry, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This application note will provide an in-depth guide to the strategic use of this compound, complete with a detailed experimental protocol for a representative Suzuki-Miyaura coupling and insights into its application in the synthesis of biologically active molecules.
Core Applications: Enabling the Synthesis of Complex Molecules
The primary utility of this compound lies in its role as a key building block in palladium-catalyzed cross-coupling reactions. This enables the efficient construction of biaryl and heteroaryl structures, which are common motifs in a wide array of pharmaceuticals.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds.[1] In this context, this compound serves as the organoboron component, reacting with a variety of aryl or heteroaryl halides (or triflates) to produce the corresponding coupled products.
The general transformation is depicted below:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, and is dependent on the specific substrates being coupled.[3] Modern phosphine ligands, such as those developed by Buchwald and others, have significantly expanded the scope of this reaction to include more challenging substrates like aryl chlorides.[4]
A key application of this building block is in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.[5][6][7][8][9] The N-cyclopropyl-2-fluorobenzamide core is a recurring motif in a number of potent and selective inhibitors.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a model aryl bromide, 4-bromoanisole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1256345-68-3 | 237.02 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Reaction Setup and Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 5. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid in the Synthesis of Bioactive Molecules
Introduction: A Privileged Scaffold in Modern Drug Discovery
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features—a fluorine atom, a cyclopropylcarbamoyl group, and a reactive boronic acid moiety—offer a powerful combination for the synthesis of highly potent and selective bioactive molecules. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of a molecule, while the cyclopropyl group is known to improve metabolic stability and binding affinity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent, with a particular focus on its application in the synthesis of kinase inhibitors through the Suzuki-Miyaura cross-coupling reaction. Boronic acids are fundamental reagents in organic synthesis, widely employed for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of biaryl and heteroaryl structures that are prevalent in many drug candidates.[1] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 5-(cyclopropylcarbamoyl)-2-fluorophenyl motif into a variety of heterocyclic scaffolds. This moiety has been identified as a key pharmacophore in a number of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Rationale Behind the Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling follows a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.
Detailed Protocol: Synthesis of a VEGFR-2 Kinase Inhibitor Precursor
This protocol details the Suzuki-Miyaura coupling of this compound with a chlorinated pyrrolo[2,1-f][1][4][5]triazine core, a key step in the synthesis of potent VEGFR-2 kinase inhibitors.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example |
| This compound | 871332-80-8 | 223.01 | Sigma-Aldrich |
| 4-Chloro-pyrrolo[2,1-f][1][4][5]triazine derivative | - | - | Synthesized in-house |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |
| Water (deionized) | 7732-18-5 | 18.02 | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the 4-chloro-pyrrolo[2,1-f][1][4][5]triazine derivative (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Maintain a positive pressure of the inert gas.
-
Heating and Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expected Results and Characterization
The Suzuki-Miyaura coupling of this compound with a suitable aryl halide is expected to proceed in good to excellent yields, typically ranging from 70% to 95%, depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Parameters and Outcomes
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-pyrrolo[2,1-f][1][4][5]triazine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 2-Bromo-6-methoxypyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (3:1) | 85 | 6 | 92 |
| 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂ (2) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 4 | 88 |
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the presence of the coupled aromatic rings and the integrity of the cyclopropyl and amide functionalities.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion: A Versatile Tool for Bioactive Molecule Synthesis
This compound is a highly valuable and versatile reagent for the synthesis of complex bioactive molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing a key pharmacophoric element into a wide range of molecular scaffolds. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel and potent therapeutic agents.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid with Heteroaryl Halides
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for the coupling of a specific, high-value building block, 5-(cyclopropylcarbamoyl)-2-fluorophenylboronic acid, with a variety of heteroaryl halides. The resulting biaryl and heteroaryl-aryl scaffolds are of significant interest in drug discovery and development. The cyclopropylamide moiety can enhance metabolic stability and target binding affinity, while the ortho-fluoro substituent can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity.[3] Heteroaryl motifs are prevalent in a vast number of pharmaceuticals, making this particular coupling a critical transformation for medicinal chemists.[4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a framework for optimizing this crucial reaction.
Understanding the Reaction: Key Components and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron species (in this case, a boronic acid) with an organohalide.[1][3][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]
The Role of the Palladium Catalyst and Ligand
The choice of the palladium catalyst and its associated ligand is paramount for a successful coupling, especially when dealing with challenging substrates like heteroaryl halides.[8] While simple catalysts like Pd(PPh₃)₄ may suffice for some reactions, the coupling of electron-deficient or sterically hindered heteroaryl halides often requires more sophisticated systems.[7][9]
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are reduced in situ to the active Pd(0) species.[1] Pre-formed Pd(0) complexes like Pd₂(dba)₃ are also widely used.[10]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine ligands are often essential. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination.[7][11] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling heteroaryl chlorides due to their steric bulk and electron-donating properties.[4][8][9]
The Boronic Acid: this compound
The structure of this boronic acid presents specific considerations:
-
Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid.[12]
-
Cyclopropylcarbamoyl Group: This amide functionality is generally well-tolerated in Suzuki couplings. However, its steric bulk and potential for coordination to the metal center should be considered.
-
Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[8][10] Using boronic esters, such as pinacol esters, can enhance stability, though boronic acids are often more reactive.[8][13]
The Heteroaryl Halide Coupling Partner
Heteroaryl halides can be challenging substrates for several reasons:
-
Reactivity: The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[14] Coupling of heteroaryl chlorides is often the most difficult due to the strength of the C-Cl bond, making the oxidative addition step more challenging.[8][14]
-
Electronic Properties: Electron-deficient heteroaryl halides generally undergo oxidative addition more readily.[14][15]
-
Coordination: The heteroatoms within the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10]
The Base and Solvent System
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently effective for challenging couplings.[8]
-
Solvent: A variety of organic solvents can be used, often in combination with water.[1] Common choices include dioxane, THF, DMF, and toluene. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.[8] Aqueous solvent systems are common and can enhance the rate of transmetalation.[16]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocols for Coupling this compound with Heteroaryl Halides
The following protocols are provided as a starting point for optimization. It is highly recommended to perform small-scale test reactions to screen different catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific heteroaryl halide.
General Protocol for Screening Reactions
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1.1-2.2 equivalents relative to palladium).
-
Solvent Addition: Add the degassed solvent or solvent mixture (0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 60-120 °C) for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Recommended Starting Conditions
| Component | Condition A (for Heteroaryl Bromides/Iodides) | Condition B (for Heteroaryl Chlorides) | Rationale |
| Boronic Acid | 1.2 equiv. | 1.5 equiv. | A slight excess of the boronic acid is often used to drive the reaction to completion. A larger excess may be needed for less reactive chlorides. |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) | K₂CO₃ is a good general base. The stronger, less nucleophilic K₃PO₄ is often more effective for activating less reactive aryl chlorides.[8] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Both are common and effective palladium sources. |
| Ligand | PPh₃ (4 mol%) or SPhos (4.4 mol%) | XPhos (4.4 mol%) | PPh₃ may be sufficient for reactive halides. For more challenging substrates, Buchwald ligands like SPhos and XPhos are recommended.[4][8][9] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or n-Butanol | Dioxane/water is a versatile solvent system. Toluene can sometimes minimize halide inhibition, and n-butanol is effective at higher temperatures.[4][17] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required for less reactive heteroaryl chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst system- Insufficient reaction temperature- Ineffective base- Poorly degassed system | - Switch to a more active ligand (e.g., a Buchwald ligand like SPhos or XPhos).[8]- Increase the reaction temperature, potentially using a higher boiling point solvent.[8]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[8]- Ensure all solvents are thoroughly degassed.[8] |
| Protodeboronation of Boronic Acid | - Presence of water or acidic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) for increased stability.[8]- Try to minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Ensure the reaction is maintained under a strict inert atmosphere.[1][8]- Add a small amount of a reducing agent if using a Pd(II) source, or switch to a Pd(0) precatalyst. |
| Dehalogenation of Heteroaryl Halide | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base.[1] |
| Poor Solubility of Reagents | - Inappropriate solvent | - Screen different solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature.[18] |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl halides is a powerful method for the synthesis of complex molecules with high potential in pharmaceutical research. Success in this transformation hinges on the careful selection and optimization of the catalyst, ligand, base, and solvent. By understanding the underlying principles of the reaction and systematically troubleshooting any issues that arise, researchers can effectively utilize this versatile building block to accelerate their drug discovery programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors Using 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel kinase inhibitors utilizing 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid as a key synthetic building block. We present a detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl inhibitor scaffold, followed by robust methods for purification, characterization, and in vitro biological evaluation. The rationale behind key experimental choices is discussed to empower users to adapt and troubleshoot these methods for their specific research targets.
Introduction: The Strategic Advantage of the Phenylboronic Acid Building Block
Kinase inhibitors often feature a biaryl core structure that mimics the adenine region of ATP to bind within the enzyme's active site. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing these C-C bonds.[1] The choice of building blocks is paramount for imbuing the final molecule with desirable drug-like properties.
This compound is a strategically designed reagent for this purpose:
-
2-Fluoro Substituent: The ortho-fluorine atom can modulate the pKa and lipophilicity of the molecule.[1] It can also serve as a hydrogen bond acceptor, potentially forming key interactions within the kinase ATP-binding site. Furthermore, ortho-fluorine substitution can influence the conformation of the biaryl system, locking it into a preferred, bioactive geometry. However, it's important to note that fluorinated arylboronic acids can be prone to protodeboronation, requiring carefully optimized reaction conditions.[2]
-
Cyclopropylcarbamoyl Group: The cyclopropyl moiety is a well-established "bioisostere" for larger alkyl or phenyl groups. It can enhance metabolic stability and improve binding affinity by exploring hydrophobic pockets within the target protein.[1][3] The amide linker provides a rigid vector for this group and an additional point for hydrogen bonding.
-
Boronic Acid: This functional group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the efficient formation of the desired biaryl scaffold.[1]
This application note will guide the user through the synthesis of a representative kinase inhibitor by coupling this boronic acid with a common heterocyclic core, 2-chloro-4,6-dimethylpyrimidine, which is a privileged scaffold in kinase inhibitor design.[4][5]
Experimental Workflow Overview
The overall process, from synthesis to biological evaluation, follows a logical progression. Each stage includes critical quality control checkpoints to ensure the integrity of the results.
Caption: High-level workflow from synthesis to biological activity assessment.
Synthesis and Purification Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the synthesis of N-cyclopropyl-2-fluoro-5-(4,6-dimethylpyrimidin-2-yl)benzamide.
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 223.02 | 223 | 1.0 | 1.0 |
| 2-Chloro-4,6-dimethylpyrimidine | 142.59 | 157 | 1.1 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.7 | 37 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | 10 mL | - | - |
| Deionized Water (Degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (223 mg, 1.0 mmol), 2-chloro-4,6-dimethylpyrimidine (157 mg, 1.1 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Scientist's Note: Using a slight excess (1.1 eq) of the aryl chloride ensures complete consumption of the more valuable boronic acid. Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of Suzuki couplings, particularly with heteroaryl chlorides.[6]
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe. The aqueous base is necessary to facilitate the transmetalation step of the catalytic cycle.[7]
-
Rationale: A solvent mixture like dioxane/water is common for Suzuki reactions as it solubilizes both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction: Heat the reaction mixture to 85 °C in an oil bath and stir vigorously for 4-6 hours.
-
Monitoring (QC Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the boronic acid starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The appropriate column size and solvent gradient will depend on the scale of the reaction.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions based on TLC analysis.
-
Technique Tip: The product is expected to be more polar than the starting aryl chloride. Use a UV lamp to visualize spots on the TLC plate.
-
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid. Determine the final yield.
Characterization and Biological Evaluation
Protocol 3: Structural Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound before proceeding to biological assays.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a ~1 mg/mL solution of the purified product in methanol or acetonitrile.
-
Inject onto an LC-MS system equipped with a C18 column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Expected Result: A single major peak in the chromatogram (purity >95%) with a mass corresponding to the calculated exact mass of the product (C₁₆H₁₅FN₄O, [M+H]⁺ = 300.13).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, pyrimidine, and cyclopropyl protons and carbons.
-
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] It is a universal platform suitable for screening inhibitors against virtually any kinase.[12]
Caption: Inhibition of kinase-mediated signal transduction.
Materials
-
Synthesized inhibitor, dissolved in 100% DMSO to make a 10 mM stock.
-
Target kinase and its corresponding substrate peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
Step-by-Step Procedure
-
Compound Dilution: Prepare a serial dilution of the inhibitor in kinase buffer. A typical starting range is from 100 µM to 1 nM final concentration. Include a "no inhibitor" (DMSO only) control for 100% activity and a "no enzyme" control for background.
-
Kinase Reaction: In a white assay plate, assemble the kinase reaction. For a 5 µL total reaction volume:
-
Add 1.25 µL of 4x inhibitor dilution (or DMSO).
-
Add 2.5 µL of 2x enzyme/substrate mix in kinase buffer.
-
Initiate the reaction by adding 1.25 µL of 4x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][14]
-
Second Detection Step (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[11]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Expected Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) |
| AN2026-KI-01 | ExampleKinase-1 | 150 |
| AN2026-KI-01 | ExampleKinase-2 | >10,000 |
| Staurosporine | ExampleKinase-1 | 15 |
Conclusion
This application note provides a validated and robust framework for the synthesis, purification, characterization, and biological evaluation of novel kinase inhibitors using this compound. The Suzuki-Miyaura coupling protocol is efficient and scalable, and the subsequent analytical and biological assays provide a clear path to assessing the potency of newly synthesized compounds. By explaining the rationale behind the chosen reagents and techniques, this guide equips researchers with the foundational knowledge to confidently develop the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Note & Protocols: Strategic Incorporation of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid into PROTAC Linkers
Audience: Researchers, scientists, and drug development professionals engaged in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Abstract: The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the productive ternary complex.[1][2] This guide provides a detailed exploration of synthetic strategies for incorporating 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid into PROTAC linkers. This particular moiety offers a unique combination of semi-rigidity, hydrogen bonding capabilities, and a reactive boronic acid handle, providing a versatile platform for innovative linker design. We present two primary, validated protocols: (1) Palladium-catalyzed Suzuki-Miyaura cross-coupling for robust C-C bond formation, and (2) Boronic acid-catalyzed direct amidation, leveraging the inherent Lewis acidity of the boron center. Advanced concepts, including the potential for reversible linker strategies, are also discussed. Each protocol is supported by mechanistic insights, detailed step-by-step instructions, and characterization guidelines to ensure scientific integrity and reproducibility.
Introduction: The Linker as a PROTAC Bioactivity Driver
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3] A PROTAC consists of a ligand for the POI (the "warhead") and a ligand for an E3 ubiquitin ligase (the "anchor"), connected by a chemical linker.[2][3] While initially viewed as a simple spacer, the linker's length, composition, and conformational flexibility are now understood to be paramount for achieving potent and selective protein degradation.[4][5] An optimal linker facilitates the proper spatial orientation of the POI and E3 ligase, enabling the formation of a stable and productive ternary complex required for ubiquitination.[1][6]
The incorporation of rigid or conformationally constrained elements into the linker is an emerging strategy to reduce the entropic penalty of ternary complex formation and enhance binding cooperativity.[7] The molecule This compound (Structure below) is an attractive building block for this purpose.
Its key features include:
-
A Phenyl Ring Core: Provides a degree of rigidity, pre-organizing the linker structure.
-
A Cyclopropylcarbamoyl Group: Offers hydrogen bond donor/acceptor sites and specific steric properties.
-
Ortho-Fluoro Substitution: Modulates the electronic properties and Lewis acidity of the boronic acid.
-
A Boronic Acid Handle: A versatile functional group for various chemical transformations, including cross-coupling and catalysis.[8][9]
This document serves as a practical guide for leveraging these features in PROTAC linker synthesis.
Foundational PROTAC Mechanism
Before delving into synthesis, it is crucial to understand the biological context. The PROTAC's function is to induce proximity between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
Caption: The catalytic cycle of a PROTAC molecule.
Synthetic Strategy 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[10] This is the most direct method for incorporating the this compound moiety into a linker backbone.
Causality & Rationale:
-
Why Suzuki Coupling? It offers high functional group tolerance, readily available catalysts, and generally high yields. The boronic acid is a stable, easy-to-handle reagent.[11]
-
Choice of Reagents:
-
Palladium Catalyst: A Pd(0) species is required. Pd(PPh3)4 is a common choice, though more advanced catalysts like Pd(dppf)Cl2 or those with Buchwald ligands can be more efficient, especially for challenging substrates.
-
Base: A base is essential to activate the boronic acid for transmetalation.[9] An aqueous solution of a carbonate like Na2CO3 or K2CO3 is standard. For base-sensitive substrates, milder bases like K3PO4 or KF can be used.[9]
-
Solvent: A two-phase solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is often used to dissolve both the organic substrates and the inorganic base.
-
Protocol 3.1: Synthesis of a Linker-Precursor via Suzuki Coupling
This protocol describes the coupling of this compound with a generic halo-functionalized linker fragment (e.g., an alkyl or PEG chain with a terminal bromide and a protected amine or carboxylic acid).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents
| Reagent | M.W. | Equivalents | Example Amount |
|---|---|---|---|
| This compound | 223.01 | 1.0 | 223 mg (1.0 mmol) |
| N-Boc-4-bromobutylamine | 268.17 | 1.1 | 295 mg (1.1 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg (0.05 mmol) |
| K₂CO₃ | 138.21 | 3.0 | 415 mg (3.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), the halo-linker (1.1 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as Pd(0) catalysts can be sensitive to oxygen.
-
Solvent & Catalyst Addition: Add the degassed 1,4-dioxane and water. Bubble nitrogen through the solution for another 10 minutes. Add the Pd(PPh₃)₄ catalyst under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A helpful tip for TLC is to use a curcumin-based stain, which develops a red color with boronic acids, to track the consumption of the starting material.[12] The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final product using LC-MS, NMR (¹H, ¹³C, ¹⁹F), and HRMS.
Synthetic Strategy 2: Boronic Acid-Catalyzed Direct Amidation
A more advanced strategy leverages the Lewis acidic nature of the boronic acid to catalyze the direct formation of an amide bond between a carboxylic acid and an amine, proceeding via dehydrative coupling. This approach is attractive as it avoids pre-activation of the carboxylic acid and reduces waste.[13] In this context, the this compound moiety, already part of one linker fragment, can catalyze its own conjugation to the other fragment.
Causality & Rationale:
-
Why Direct Amidation? It is an atom-economical and "greener" alternative to traditional coupling reagents (e.g., HATU, EDC), which generate stoichiometric byproducts.
-
Mechanism: The boronic acid is proposed to react with the carboxylic acid to form an (acyloxy)boron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst.[8] The ortho-fluoro substituent on the phenyl ring enhances the Lewis acidity of the boron atom, potentially increasing catalytic activity.
Protocol 4.1: Catalytic Amidation to Complete a PROTAC Linker
This protocol assumes you have a linker fragment terminating in the this compound moiety and a free carboxylic acid. This fragment is then coupled to a second fragment containing a free amine (e.g., an E3 ligase ligand with a linker attachment point).
Materials & Reagents
| Reagent | Equivalents | Notes |
|---|---|---|
| Linker-Fragment-COOH | 1.0 | Must contain the boronic acid moiety |
| Amine-Fragment | 1.1 | E.g., pomalidomide with an amino-linker |
| Molecular Sieves (4Å) | - | To remove water and drive the equilibrium |
| Toluene or Mesitylene | - | High-boiling, azeotroping solvent |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid-terminated linker fragment (1.0 eq), the amine-containing fragment (1.1 eq), and activated 4Å molecular sieves.
-
Solvent Addition: Add the solvent (e.g., toluene). The boronic acid moiety itself serves as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards amide formation.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of starting materials. These reactions can be slow, often requiring 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Filter off the molecular sieves and wash with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using either silica gel chromatography or, for more polar PROTAC molecules, reverse-phase preparative HPLC.
-
Characterization: Verify the final PROTAC structure and purity by LC-MS, ¹H NMR, and HRMS.
Advanced Concepts & Future Directions
Reversible Linkers for Self-Assembling PROTACs (SAPTACs)
Boronic acids can react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters.[14] This dynamic covalent chemistry has been exploited to create "SAPTACs," where two smaller, more cell-permeable fragments self-assemble inside the cell to form the active PROTAC.[15] One fragment could be a warhead conjugated to this compound, and the other could be an E3 ligase ligand appended with a diol (like a catechol). This strategy could overcome the permeability challenges often faced by large, fully-formed PROTACs.[16]
Characterization and Validation
Thorough characterization is essential to validate the synthesis of the PROTAC-linker conjugate. A multi-technique approach is required.[17]
Caption: A standard workflow for purification and characterization.
Key Analytical Data Summary
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| LC-MS | Purity assessment & initial mass confirmation | Retention time, purity (as % area under the curve), and observed mass-to-charge ratio (m/z) matching the expected [M+H]⁺ or other adducts.[17] |
| HRMS | Unambiguous molecular formula confirmation | Provides a highly accurate mass measurement (<5 ppm error), confirming the elemental composition of the synthesized molecule.[17] |
| ¹H NMR | Structural elucidation | Confirms the presence of key protons (e.g., cyclopropyl, aromatic), their chemical environment, and their integration ratios. |
| ¹³C NMR | Carbon backbone confirmation | Verifies the number and type of carbon atoms in the molecule. |
| ¹⁹F NMR | Fluorine incorporation confirmation | A singlet peak confirms the presence of the fluorine atom on the phenyl ring. |
| ¹¹B NMR | Boron environment confirmation | Can be used to confirm the state of the boron atom (e.g., boronic acid vs. boronate ester). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient base; protodeboronation. | Ensure all reagents and solvents are properly degassed. Use a fresh bottle of catalyst. Try a different base (e.g., K₃PO₄) or a more active catalyst/ligand system.[7] |
| No Reaction in Amidation | Insufficient water removal; low catalytic activity. | Ensure molecular sieves are fully activated. Use a Dean-Stark trap. Increase reaction temperature by switching to a higher-boiling solvent like mesitylene. |
| Product Degradation | Hydrolysis of the boronic acid or other functionalities during workup or purification. | Avoid strongly acidic or basic conditions. Use buffered aqueous solutions. For purification, consider neutral or reverse-phase chromatography. |
| Complex NMR Spectrum | Presence of impurities or rotamers (common with amides). | Ensure purity is >95% by LC-MS. If rotamers are suspected, acquire the NMR spectrum at an elevated temperature to coalesce the peaks. |
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. raineslab.com [raineslab.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation with Fluorinated Phenylboronic Acids via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The biaryl motif is also a privileged scaffold in numerous pharmaceuticals. Consequently, the efficient construction of fluorinated biaryl compounds through C-C bond formation is a critical endeavor in the development of novel therapeutics and advanced materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds.[1] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents. This application note provides a detailed guide to the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with a variety of aryl halides, offering both foundational knowledge and practical, step-by-step protocols. We will delve into the mechanistic nuances, optimization of reaction parameters, and troubleshooting common challenges, with a particular focus on the unique considerations for handling fluorinated substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > OTf >> Cl.
-
Transmetalation: In the presence of a base, the fluorinated phenylboronic acid is activated to form a more nucleophilic boronate species.[3][4] This boronate then transfers the fluorinated aryl group to the palladium center, displacing the halide. This step is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired fluorinated biaryl product (Ar-ArF) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Challenges with Fluorinated Phenylboronic Acids
While powerful, the use of fluorinated phenylboronic acids in Suzuki-Miyaura couplings can present unique challenges, primarily stemming from the electron-withdrawing nature of the fluorine substituents.
-
Protodeboronation: Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, are prone to protodeboronation under basic conditions.[5][6] This side reaction cleaves the C-B bond, leading to the formation of the corresponding fluoroarene and a reduction in the yield of the desired cross-coupled product. Careful selection of the base and reaction temperature is crucial to mitigate this issue.[5]
-
Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules is a potential side reaction. This can be promoted by the presence of oxygen and is more prevalent with electron-deficient boronic acids.[7][8]
Optimizing the Reaction: Key Parameters
The success of a Suzuki-Miyaura coupling with a fluorinated phenylboronic acid hinges on the careful selection and optimization of several key parameters.
| Parameter | Key Considerations for Fluorinated Substrates |
| Palladium Catalyst/Precatalyst | For challenging couplings, especially with aryl chlorides, advanced catalyst systems are often necessary. Precatalysts that rapidly form the active Pd(0) species under mild conditions can be advantageous to minimize boronic acid decomposition.[6][9][10] |
| Ligand | Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often effective in promoting the coupling of fluorinated substrates.[5][7][9] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination. |
| Base | The choice of base is critical to activate the boronic acid while minimizing protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOt-Bu.[5] In some cases, fluoride bases like CsF can be particularly effective, especially with highly fluorinated substrates.[11][12] |
| Solvent | A variety of solvents can be employed, often in combination with water. Common choices include toluene, dioxane, and THF.[5] The solvent can influence both the solubility of the reagents and the selectivity of the reaction.[13][14][15] Degassing the solvent is crucial to prevent oxidation of the catalyst. |
| Temperature | Reactions are typically heated, with temperatures ranging from room temperature to over 100°C.[5] For unstable boronic acids, lower temperatures and shorter reaction times are preferable to minimize decomposition.[6][9] Microwave heating can sometimes be used to accelerate the reaction. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling.
-
Solvents should be degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid with an Aryl Bromide
This protocol provides a general starting point for the coupling of various fluorinated phenylboronic acids with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (2 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene (5 mL) via syringe.
-
In a separate vial, dissolve Na₂CO₃ (2 mmol) in degassed water (2 mL).
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent such as ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid with an Aryl Chloride
This protocol is suitable for more challenging couplings involving less reactive aryl chlorides and can significantly reduce reaction times.
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Fluorinated phenylboronic acid (0.75 mmol, 1.5 equiv)
-
PdCl₂(dppf) (0.015 mmol, 3 mol%)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (2.4 mL)
-
Water (0.6 mL)
-
Microwave reaction vial with a cap
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the aryl chloride (0.5 mmol), the fluorinated phenylboronic acid (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and K₂CO₃ (1.5 mmol).
-
Add the solvent system (2.4 mL of dioxane and 0.6 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poorly reactive aryl halide (e.g., chloride) | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of all solvents.- For aryl chlorides, switch to a more active catalyst system (e.g., with a bulky phosphine ligand) and consider higher temperatures or microwave heating.[5] |
| Protodeboronation of Boronic Acid | - Base is too strong- High reaction temperature- Presence of excess water | - Use a milder base (e.g., K₃PO₄ or CsF).[2][5]- Lower the reaction temperature and shorten the reaction time.- Use anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester, which is more stable.[2] |
| Formation of Homocoupled Products | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is set up under a strictly inert atmosphere.[2]- Optimize the base and solvent to facilitate transmetalation. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).[2] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluorinated biaryl compounds. By understanding the underlying mechanism and the specific challenges posed by fluorinated phenylboronic acids, researchers can effectively optimize reaction conditions to achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in drug discovery and materials science, facilitating the efficient construction of these important molecular scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of Cyclopropyl Moieties in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Value of a Strained Ring in Drug Design
The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic and highly valuable structural motif in modern medicinal chemistry.[1] Its prevalence in FDA-approved pharmaceuticals has grown significantly, a testament to its ability to confer a range of beneficial effects on drug molecules.[2][3] The unique electronic and steric properties, stemming from its significant ring strain of approximately 27.5 kcal/mol, are key to its utility.[1]
This guide provides an in-depth exploration of the applications of cyclopropyl-containing compounds, detailing the mechanistic principles behind their advantages, showcasing their roles in successful drugs, and providing robust protocols for their synthesis.
The core benefits of incorporating a cyclopropyl moiety can be summarized as follows:
-
Enhanced Potency and Receptor Binding: The rigid nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a bioactive conformation.[1][4] This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][5]
-
Improved Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][5] This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1][6]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa.[1] It often serves as a bioisosteric replacement for moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7][8]
-
Reduced Off-Target Effects: By improving the conformational fit to the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing the potential for side effects.[1][5][9]
Section 1: The Cyclopropyl Group as a Versatile Tool in Medicinal Chemistry
Conformational Restriction and Target Binding
The three carbon atoms of a cyclopropane ring are coplanar, creating a rigid triangular structure.[5] When incorporated into a larger molecule, this rigidity can significantly limit the number of available conformations. This is a powerful tool for medicinal chemists, as it can lock a drug candidate into the specific three-dimensional shape required for optimal binding to its biological target, such as an enzyme or receptor.[4] This "bioactive conformation" leads to increased potency and selectivity.[4]
The cyclopropyl group's ability to influence conformation extends to adjacent structures. For example, it can induce a preference for the otherwise less stable axial orientation of substituents on a cyclohexane ring, providing a novel way to control stereochemistry and present functional groups into specific regions of a binding pocket.[10]
Figure 1. Conformational effects of a cyclopropyl group on binding affinity.
Enhanced Metabolic Stability
A major hurdle in drug development is ensuring that a compound is not rapidly broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family. The C-H bonds of a cyclopropyl ring are stronger and less accessible than those in linear alkyl chains, making them more resistant to oxidative metabolism.[6] This increased stability can lead to a longer in vivo half-life for the drug, allowing for less frequent dosing and improving patient compliance.[4]
For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly block this metabolic pathway.[1] However, it is important to note that while generally stable, the cyclopropyl ring is not inert. Metabolism of cyclopropylamines, for example, can sometimes lead to reactive ring-opened intermediates.[6]
Bioisosterism: A Strategic Replacement
The cyclopropyl group is a versatile bioisostere, meaning it can replace other functional groups while maintaining or improving biological activity and physicochemical properties.[7][8] This strategy is a cornerstone of lead optimization in drug discovery.
-
Alkene and Phenyl Ring Isostere: The cyclopropyl ring can mimic the spatial arrangement of a double bond or a phenyl ring but with a more three-dimensional, saturated character.[7][8] This can improve properties like solubility and metabolic stability.
-
gem-Dimethyl Group Isostere: A cyclopropyl group can replace a gem-dimethyl group to lock in a specific conformation and improve metabolic stability without significantly altering the steric profile.
The following table summarizes the impact of replacing a metabolically labile isopropyl group with a cyclopropyl group in a hypothetical drug candidate.
| Property | Parent Compound (Isopropyl) | Analogue (Cyclopropyl) | Rationale for Improvement |
| Binding Affinity (Ki) | 50 nM | 10 nM | Pre-organization into bioactive conformation reduces entropic penalty of binding.[1][5] |
| Metabolic Half-life (t½) | 30 min | 180 min | Cyclopropyl C-H bonds are more resistant to CYP450-mediated oxidation.[6] |
| Lipophilicity (logP) | 3.5 | 3.2 | Cyclopropyl group is slightly less lipophilic, potentially improving solubility. |
| Off-Target Activity | High | Low | Increased rigidity and specific conformation reduce binding to unintended targets.[9] |
Section 2: Case Studies in FDA-Approved Drugs
The strategic use of cyclopropyl groups is evident across a wide range of therapeutic areas.[1][11]
Antivirals: Simeprevir and Grazoprevir (Hepatitis C)
-
Simeprevir (Olysio): This NS3/4A protease inhibitor features a crucial cyclopropylsulfonamide group.[1] This moiety is essential for its high binding affinity and specificity to the viral enzyme, which is critical for viral replication.[1][12] The cyclopropyl group helps to correctly orient the sulfonamide for key interactions within the enzyme's active site.[13]
-
Grazoprevir (Zepatier): Also an NS3/4A protease inhibitor, Grazoprevir's complex macrocyclic structure contains a cyclopropyl group that acts as a rigid linker.[14][15] This conformational constraint is vital for maintaining the macrocycle's shape, which is necessary for potent inhibition of the viral protease.[14]
Oncology: Crizotinib (Xalkori)
Crizotinib is a kinase inhibitor used to treat certain types of non-small cell lung cancer. While the cyclopropyl group in Crizotinib is not directly involved in binding to the kinase, its presence in the synthesis of a key intermediate demonstrates the utility of cyclopropane chemistry in constructing complex drug molecules.
Central Nervous System: Tranylcypromine
Tranylcypromine is an antidepressant that acts as a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1] Its cyclopropylamine structure is central to its mechanism of action, which involves increasing the levels of neurotransmitters in the brain.[1][16]
Section 3: Key Synthetic Protocols
The introduction of a cyclopropyl group into a molecule is a critical step in the synthesis of these important compounds. Several reliable methods have been developed, with the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations being among the most common.[11][17]
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes.[18][19] The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is known for its enhanced reactivity and reproducibility.[19][20]
Objective: To synthesize 2-methylcyclopropanecarbaldehyde from crotonaldehyde.
Materials:
-
Crotonaldehyde (freshly distilled)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Safety Precautions:
-
The Simmons-Smith reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[20]
-
Diethylzinc is pyrophoric and will ignite on contact with air. It must be handled with extreme care using appropriate syringe techniques.[20]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent and Reagents: Add anhydrous DCM (to make a ~0.2 M solution with respect to the aldehyde) to the flask and cool to 0 °C in an ice bath.[20]
-
Carbenoid Formation:
-
To the cooled solvent, add diiodomethane (2.0 equivalents relative to crotonaldehyde).[20]
-
Slowly add the 1.0 M solution of diethylzinc in hexanes (2.0 equivalents) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form.[20]
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active reagent.[20]
-
-
Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.[20]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[20]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[20]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methylcyclopropanecarbaldehyde.
Figure 2. Experimental workflow for Simmons-Smith cyclopropanation.
Protocol 2: Transition-Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for cyclopropanation reactions using diazo compounds as carbene precursors.[21][22] These reactions are often highly stereoselective.[22]
Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate from styrene and ethyl diazoacetate (EDA) using a rhodium catalyst.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (catalyst, ~1 mol%)
-
Anhydrous solvent (e.g., DCM or toluene)
-
Round-bottom flask, magnetic stirrer, syringe pump
Safety Precautions:
-
Diazo compounds are potentially explosive and should be handled with care behind a safety shield. They are also toxic.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Procedure:
-
Setup: In a dry, inert-atmosphere flask, dissolve styrene (5-10 equivalents) and the Rh₂(OAc)₄ catalyst (0.01 equivalents) in anhydrous DCM.
-
Addition of Diazo Compound: Using a syringe pump for controlled delivery, slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture over several hours. A slow addition rate is crucial to keep the concentration of the diazo compound low.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the diazo compound.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess styrene.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate product as a mixture of cis and trans isomers.
Conclusion and Future Outlook
The cyclopropyl ring is a proven and powerful tool in the medicinal chemist's arsenal.[5][9] Its unique ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has cemented its role in the development of modern therapeutics.[1][4][7] As synthetic methodologies for the precise and stereoselective installation of this moiety continue to advance, we can expect to see even more innovative applications of cyclopropyl-containing compounds in the discovery of safer and more effective medicines for a wide range of diseases.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Simeprevir: a macrocyclic HCV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. The unique electronic and steric properties of this reagent necessitate a carefully considered approach to achieve high reaction yields. This guide is structured to help you diagnose issues and systematically improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial failures encountered with this specific coupling.
Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the fundamentals is the most efficient first step. Before moving to more complex optimization, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was rigorously deoxygenated (3x vacuum/backfill cycles with argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen contamination can lead to catalyst decomposition and the unwanted homocoupling of your boronic acid.[3][4]
-
Reagent Quality & Integrity:
-
Palladium Catalyst: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Use fresh, properly stored catalysts and ligands.
-
Boronic Acid Stability: this compound is electron-deficient due to the fluorine and amide groups, making it particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][5] Use high-purity, fresh boronic acid.
-
Solvent & Base Purity: Use anhydrous, degassed solvents. Ensure your base is a fine, dry powder, as clumps can lead to poor solubility and inconsistent results.[1][6]
-
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this and how can I stop it?
A2: This byproduct is the result of boronic acid homocoupling. This side reaction is primarily caused by two factors:
-
Oxygen Contamination: As mentioned, oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid, a reaction also catalyzed by palladium.[2][4] Rigorous degassing is the primary solution.
-
Use of Pd(II) Precatalysts: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[4] While often unavoidable, you can minimize this by using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or by using modern palladacycle precatalysts (like Buchwald G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species.[3][7]
Q3: My main byproduct is 4-fluoro-N-cyclopropylbenzamide, where the boronic acid group has been lost. What is happening?
A3: This is a classic case of protodeboronation , the most common failure mode for this specific substrate.[5] The electron-withdrawing nature of the fluoro and amide substituents makes the C–B bond weaker and more susceptible to cleavage by a proton source, especially under basic, aqueous conditions at elevated temperatures.[1][2]
To minimize protodeboronation:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or an aryltrifluoroborate salt.[2][8][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[8]
-
Modify Reaction Conditions: Shorter reaction times and lower temperatures can significantly reduce the extent of protodeboronation.[1]
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[2]
Part 2: Deep Dive - Systematic Optimization
If initial troubleshooting does not resolve the low yield, a more systematic optimization of the reaction parameters is required. The electronic and steric profile of this compound presents specific challenges to the key steps of the Suzuki catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle. For the target substrate, the transmetalation step is often rate-limiting.
Problem: Inefficient Catalyst System
The combination of an ortho-fluoro substituent (steric hindrance) and electron-withdrawing groups makes this substrate challenging. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
Causality:
-
Slow Oxidative Addition: If your coupling partner (the aryl halide) is electron-rich or sterically hindered, the initial oxidative addition step can be slow.
-
Slow Transmetalation: The electron-deficient nature of your boronic acid makes the aryl group less nucleophilic, slowing the transfer from boron to palladium.[10]
-
Difficult Reductive Elimination: The formation of a sterically congested biaryl product can make the final reductive elimination step difficult.
Solutions:
-
Utilize Electron-Rich, Bulky Ligands: Modern biaryl monophosphine ligands (Buchwald ligands) are designed to address these issues.[3][11] They are both electron-rich, which promotes oxidative addition, and bulky, which accelerates reductive elimination.[7]
-
Good choices for this system include: SPhos, XPhos, or RuPhos.
-
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective for couplings involving sterically hindered substrates, demonstrating high catalytic activity even at low loadings.[12][13]
-
Use Modern Precatalysts: Instead of separate Pd(OAc)₂ and ligand additions, use commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4). These provide a 1:1 Pd:Ligand ratio and generate the active Pd(0) species cleanly and efficiently, often leading to more reproducible results.[3][14]
Problem: Suboptimal Base Selection
The base is not merely a proton scavenger; it is critical for activating the boronic acid for transmetalation.[6] The choice of base can dramatically affect yield, especially when dealing with functional groups like amides.
Causality:
-
Insufficient Boronate Formation: A weak or poorly soluble base may not effectively form the anionic "ate" complex ([ArB(OH)₃]⁻), which is more nucleophilic and readily transmetalates.[2]
-
Amide Hydrolysis: A very strong base (like NaOH or KOH) in the presence of water at high temperatures can hydrolyze the cyclopropylcarbamoyl group.
-
Substrate Compatibility: The optimal base is highly dependent on the specific substrates and solvent system.[6][15]
Solutions:
-
Screen a Range of Bases: Start with a moderately strong base and move to stronger, non-hydroxide bases if needed.
-
Potassium Phosphate (K₃PO₄): This is often an excellent choice for challenging couplings. It is strong enough to promote boronate formation but is generally not nucleophilic enough to cause significant hydrolysis of amides or esters.[2][6]
-
Cesium Carbonate (Cs₂CO₃): Often superior in difficult reactions due to its higher solubility in organic solvents, which can lead to more homogeneous reaction conditions.[2][6][15]
-
Potassium Fluoride (KF): A milder base that can be effective, particularly in anhydrous conditions. Fluoride is thought to form a highly nucleophilic fluoroborate species.[2][16]
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard starting point, but may be too weak for this electron-deficient boronic acid.[6] |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O, Toluene | Excellent general choice for difficult couplings; balances activity with functional group tolerance.[2] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often gives superior results in challenging cases due to better solubility.[6][15] |
| KF | Mild | THF, Dioxane (often anhydrous) | Can be effective and minimizes base-mediated side reactions. Often requires boronic acids, not esters.[16] |
Problem: Boronic Acid Instability (Advanced Strategies)
If protodeboronation remains the primary issue even after optimizing the catalyst and base, the best strategy is to protect the boronic acid functionality.
Causality: The B(OH)₂ group is inherently labile under Suzuki conditions. By replacing the hydroxyl groups with a more robust protecting group, the boronic acid is shielded from premature decomposition.[1][2] The active species is then released slowly during the reaction.
Solutions:
-
Pinacol Boronate Esters (Ar-BPin): These are significantly more stable to silica gel chromatography and are more resistant to protodeboronation than the corresponding boronic acids.[2][17] They can be purchased or easily synthesized from the boronic acid.
-
Trifluoroborate Salts (Ar-BF₃K): These salts are highly crystalline, air-stable solids. They hydrolyze slowly under basic Suzuki conditions to release the boronic acid, a strategy that can dramatically improve yields for unstable substrates.[8]
-
MIDA Boronates: These are exceptionally stable and can be used in iterative cross-coupling strategies. They require a mild aqueous base wash to deprotect before the coupling step. This stability makes them ideal for complex syntheses.[2][9]
Part 3: Recommended Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimization.
-
Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and finely powdered K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).[3] Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, 2 mL total volume) via syringe.
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 90-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Protocol for Unstable Boronic Acids (Using a Pinacol Ester)
This protocol is designed to minimize protodeboronation.
-
Vial Preparation: To an oven-dried microwave vial with a stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the corresponding pinacol boronate ester of the boronic acid (0.75 mmol, 1.5 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon.
-
Reagent Addition: Under positive argon pressure, add the catalyst system (e.g., Pd₂(dba)₃ (0.01 mmol, 2 mol%) and SPhos (0.022 mmol, 4.4 mol%)). Add degassed solvent (e.g., 1,4-Dioxane, 5 mL).
-
Reaction Execution: Heat the reaction to 80 °C and stir vigorously. Monitor progress by LC-MS. Due to the increased stability of the boronate ester, lower temperatures are often feasible.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Part 4: Visual Troubleshooting Guide
This workflow provides a logical decision-making process for troubleshooting poor yields.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings with the target substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
challenges in the purification of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Welcome to the technical support center for 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Unique Challenges of a Multifunctional Boronic Acid
This compound is a molecule of increasing interest, particularly as a fragment in drug discovery. Its purification, however, is not always straightforward. The molecule's architecture presents a unique combination of chemical functionalities that can complicate standard purification protocols.
-
The Lewis Acidic Boronic Acid: Prone to dehydration to form boroxine anhydrides and susceptible to protodeboronation (loss of the C-B bond) under certain pH conditions.[1][2]
-
The Electron-Withdrawing ortho-Fluoro Group: This substituent increases the Lewis acidity of the boron atom, which can influence its reactivity and stability.[1][3] It may also participate in intramolecular hydrogen bonding.[1]
-
The Cyclopropylcarbamoyl Moiety: This group introduces both hydrogen bond donor and acceptor sites, significantly impacting solubility. It also contains an amide bond that could be susceptible to hydrolysis under harsh acidic or basic conditions.
This guide will address the most common issues encountered during the purification of this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route employed. However, several classes of impurities are common to arylboronic acid syntheses.
| Impurity Type | Structure | Typical Origin & Notes |
| Boroxine | Anhydride of three boronic acid molecules | Forms upon heating or under vacuum. Often in equilibrium with the boronic acid. Can complicate NMR interpretation. |
| Protodeboronated Species | N-cyclopropyl-2-fluorobenzamide | Loss of the B(OH)₂ group. Can occur during synthesis (especially with excess base or prolonged heating) or purification. |
| Starting Materials | e.g., Halogenated precursors | Incomplete reaction. |
| Homocoupling Products | Biphenyl derivatives | A common side reaction in palladium-catalyzed borylation reactions. |
| Pinacol Ester | If using a boronate ester precursor | Incomplete hydrolysis of the protecting group. |
Q2: My NMR spectrum looks messy, with broad peaks for the boronic acid protons. Is my sample impure?
A2: Not necessarily. This is a very common observation for boronic acids. The broadness is often due to the presence of the boroxine anhydride in equilibrium with the monomeric boronic acid. Additionally, exchange of the -OH protons with trace water in the NMR solvent (like DMSO-d₆) will also lead to broad signals. To confirm, you can try adding a drop of D₂O to your NMR tube, which should exchange the B(OH)₂ protons and cause their signal to disappear.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: Given the propensity for boroxine formation and potential for oxidative degradation, the compound should be stored under an inert atmosphere (nitrogen or argon), in a cool, dry place. Refrigeration (2-8°C) is recommended. Avoid exposure to moisture and light. For long-term storage, consider converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester, which are known for their benchtop stability.[4][5]
Troubleshooting Purification Workflows
This section addresses specific problems you might encounter during purification.
Scenario 1: Difficulty with Recrystallization
Problem: "I'm trying to recrystallize my crude this compound, but it either 'oils out' or the purity doesn't improve significantly."
Analysis: This is a classic purification challenge. "Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it surpasses the saturation point while still above its melting point, forming a liquid phase instead of crystals. The unique solubility profile of our target (polar amide and boronic acid, nonpolar aromatic and cyclopropyl groups) makes finding a single perfect solvent difficult.
Troubleshooting Protocol: Two-Solvent Recrystallization
This method is often superior for molecules with mixed polarity.
-
Select Solvent Pair: You need a "soluble" solvent in which the compound is very soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Recommended Pairs:
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water[6]
-
-
-
Execution: a. Dissolve the crude material in the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate). b. While the solution is still hot, slowly add the "anti-solvent" (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity). c. Add a few drops of the hot "soluble" solvent back into the mixture to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb it. e. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Scenario 2: Removing the Protodeboronated Impurity
Problem: "My main impurity is the protodeboronated species (N-cyclopropyl-2-fluorobenzamide). It's co-crystallizing with my product and is difficult to separate by column chromatography."
Analysis: The protodeboronated impurity has very similar polarity and size to the desired product, making separation by standard techniques challenging. The key difference is the lack of the acidic boronic acid group. We can exploit this pKa difference.
Troubleshooting Protocol: Acid-Base Extraction
This workflow leverages the acidic nature of the boronic acid to pull it into an aqueous basic layer, leaving the neutral amide impurity behind in the organic phase.
Caption: Acid-Base Extraction Workflow for Impurity Removal.
Detailed Steps:
-
Dissolve: Dissolve the impure solid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and extract with a dilute aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a carefully controlled dilute NaOH solution (pH should not exceed ~11 to minimize potential base-catalyzed deboronation). The boronic acid will deprotonate to form a water-soluble boronate salt.
-
Separate: Separate the aqueous layer (containing your product) from the organic layer (containing the neutral protodeboronated impurity).
-
Re-acidify: Cool the aqueous layer in an ice bath and slowly re-acidify it with dilute HCl or another suitable acid until the pH is around 3-4. The pure boronic acid will precipitate out of the solution.
-
Isolate: Collect the pure solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under vacuum.
Causality: This method works because boronic acids are Lewis acids with a pKa typically around 9.[2] They are acidic enough to be deprotonated by a mild base, rendering them soluble in water. The protodeboronated amide impurity is not acidic and remains in the organic solvent.
Scenario 3: Issues with Column Chromatography
Problem: "I'm running a silica gel column, but I'm getting very poor recovery and significant streaking of my product."
Analysis: This is a frequent issue with boronic acids on silica gel. Several factors are at play:
-
Acidity of Silica: Standard silica gel is acidic, which can sometimes catalyze the degradation of sensitive boronic acids.
-
Strong Adsorption: The polar B(OH)₂ group can interact very strongly with the silanol groups (Si-OH) on the silica surface, leading to irreversible binding or streaking.
-
On-Column Degradation: The extended contact time on the stationary phase can promote dehydration to the less polar boroxine, which will elute at a different rate, contributing to band broadening.
Troubleshooting Protocol: Modified Chromatography
-
Deactivate the Silica: Before running your column, consider pre-treating the silica. You can flush the packed column with your eluent system containing a small amount of a modifying agent, like 0.5-1% acetic acid. This can help to saturate the most active sites on the silica and improve peak shape. Caution: Ensure your compound is stable to these slightly acidic conditions first.
-
Use a Different Stationary Phase: If possible, try using a less acidic stationary phase like alumina (neutral or basic grade) or a C18-functionalized silica for reversed-phase chromatography.
-
Optimize the Mobile Phase:
-
For normal phase silica, a gradient elution starting with a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then adding a few percent methanol) can be effective.
-
The addition of a small amount of a competitive polar solvent like methanol can help to displace the boronic acid from the silica surface and reduce tailing.
-
Caption: Troubleshooting Logic for Boronic Acid Chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
preventing protodeboronation of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid during reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. This resource is designed to provide in-depth troubleshooting strategies and practical guidance to mitigate the common challenge of protodeboronation during its application in cross-coupling reactions. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and field-proven protocols necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for my this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, leading to the formation of N-cyclopropyl-4-fluorobenzamide as a byproduct, which reduces the yield of your desired cross-coupled product and complicates purification.[1]
Your specific molecule, this compound, is particularly susceptible due to its electronic properties. The presence of two electron-withdrawing groups—the ortho-fluorine and the meta-cyclopropylcarbamoyl group—decreases the electron density at the carbon atom of the C-B bond.[2] This increased electrophilicity makes the bond more prone to cleavage by a proton source, which is often present in the reaction medium (e.g., water, acidic or basic conditions).[2]
Q2: I have both the free boronic acid and its pinacol ester available. Which one should I choose to minimize protodeboronation?
A2: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids. They function as a "slow-release" source of the active boronic acid during the reaction, which keeps the concentration of the unstable free boronic acid low and thus minimizes the opportunity for protodeboronation.[3] While the free boronic acid might be more reactive under certain conditions, the enhanced stability of the pinacol ester often translates to higher overall yields of the desired product.
Q3: What is a MIDA boronate, and how can it help with my compound?
A3: A MIDA boronate is a highly stable, crystalline, and air-stable derivative of a boronic acid, formed by complexation with N-methyliminodiacetic acid (MIDA).[4] MIDA boronates are exceptionally effective at preventing protodeboronation because they are unreactive under standard anhydrous cross-coupling conditions. The boronic acid is only slowly released in situ upon the addition of a mild aqueous base. This "slow-release" strategy is one of the most robust methods for handling highly unstable boronic acids like yours, especially in challenging cross-couplings with unactivated coupling partners.[5]
Q4: Can my choice of palladium catalyst and ligand impact the extent of protodeboronation?
A4: Absolutely. The key is to use a highly active catalyst system that promotes a rapid rate of cross-coupling. If the desired reaction is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.[3] For challenging substrates, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[1] These ligands facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), leading to faster product formation.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides direct answers to specific problems you may encounter during your experiments with this compound.
Problem 1: Significant formation of the protodeboronated byproduct, N-cyclopropyl-4-fluorobenzamide.
Possible Cause: The rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling reaction.
Solutions:
-
Switch to a More Stable Boron Reagent: This is the most effective first step.
-
MIDA Boronate (Recommended): The use of the MIDA boronate of your compound will provide the most controlled slow release of the boronic acid, significantly suppressing protodeboronation.[5]
-
Pinacol Ester: If a MIDA boronate is not accessible, the pinacol ester is a significant improvement over the free boronic acid in terms of stability.[3]
-
-
Optimize the Base: The choice of base is critical as both strongly acidic and basic conditions can promote protodeboronation.
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][6]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can serve as a proton source for protodeboronation. Using anhydrous solvents and a carefully dried base can be beneficial. However, complete exclusion of water may slow down the desired reaction, so optimization of water content is key.
-
-
Lower the Reaction Temperature: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can favor the cross-coupling pathway.[3]
-
Employ a Highly Active Catalyst System: A more efficient catalyst will accelerate the cross-coupling, allowing it to outcompete protodeboronation.
Problem 2: Low or no conversion of starting materials.
Possible Cause: The catalytic system is not active enough under the chosen conditions, or the catalyst is being inhibited.
Solutions:
-
Check Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air and moisture.
-
Increase Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.
-
Degas Your Reaction Mixture Thoroughly: Oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid. Ensure your solvents are properly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Screen Different Solvent Systems: The choice of solvent can influence the solubility of the reagents and the activity of the catalyst. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with a small amount of water.[8]
Visualizing the Process: Reaction Mechanisms
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle:
Caption: The desired Suzuki-Miyaura catalytic cycle.
Protodeboronation Pathway:
Caption: The undesired protodeboronation side reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Ester
This protocol provides a robust starting point for minimizing protodeboronation.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild, finely powdered base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[6]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[3]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[6]
Protocol 2: Preparation and Use of a MIDA Boronate
For particularly challenging cases, converting the boronic acid to its MIDA ester is the most effective strategy.
Part A: Synthesis of the MIDA Boronate
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent such as DMF or a 1:1 mixture of toluene and DMSO.[3][5]
-
Dehydration: Heat the mixture (e.g., to 110 °C) under vacuum or with a Dean-Stark apparatus to remove water.
-
Isolation: After cooling, the MIDA boronate can often be isolated by precipitation or crystallization, followed by filtration and drying. It is a stable, solid material.[4]
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Reagent Preparation: Follow the same initial setup as in Protocol 1, but use the prepared MIDA boronate (1.2-1.5 equiv.) in place of the pinacol ester.
-
Reaction Conditions: A key difference is the requirement for a mild aqueous base to facilitate the slow release of the boronic acid. A base like K₃PO₄ in a solvent system containing water (e.g., dioxane/water) is essential.[5]
-
Execution and Work-up: Proceed with the reaction, monitoring, and work-up as described in Protocol 1.
Comparative Data Summary
| Strategy | Boron Reagent | Recommended Base | Typical Temperature | Key Advantage |
| Standard | Free Boronic Acid | K₂CO₃, K₃PO₄ | 80-100 °C | High reactivity |
| Improved Stability | Pinacol Ester | K₃PO₄, Cs₂CO₃ | 60-90 °C | Good balance of stability and reactivity |
| Maximum Stability | MIDA Boronate | K₃PO₄ (with H₂O) | 60-100 °C | Excellent for very unstable substrates; "slow-release" minimizes side reactions[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for Couplings Involving Sterically Hindered Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of cross-coupling reactions involving sterically hindered boronic acids. Our goal is to equip you with the knowledge and practical guidance to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in modern organic synthesis. However, when one or both coupling partners exhibit significant steric bulk around the reactive center, the reaction efficiency can be severely compromised. Steric hindrance can impede key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, leading to low yields, slow reaction rates, and the prevalence of side reactions like protodeboronation.
This guide provides a systematic approach to optimizing these challenging transformations, focusing on the rational selection of catalysts, ligands, bases, and solvents to overcome steric impediments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with sterically hindered boronic acids.
1. Why is my Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid failing or giving low yields?
Low yields in couplings with sterically hindered boronic acids are often due to a sluggish transmetalation step. The bulky substituents on the boronic acid prevent its efficient coordination to the palladium center. Another common issue is the competing protodeboronation side reaction, where the boronic acid is cleaved by residual water or protic solvents in the presence of a base before it can participate in the cross-coupling.
2. What are the first parameters I should adjust when a reaction is not working?
When troubleshooting, a systematic approach is key. The initial parameters to investigate are the choice of ligand and base. These two components have the most significant impact on the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often the most effective. The choice of base is also critical, as it must be strong enough to activate the boronic acid but not so strong as to promote significant protodeboronation.
3. How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the rate of the desired and undesired reaction pathways. Aprotic solvents are generally preferred to minimize protodeboronation. Common choices include toluene, dioxane, and tetrahydrofuran (THF). In some cases, the addition of a small amount of water can be beneficial by facilitating the dissolution of the base and promoting the formation of the active boronate species, but this must be carefully optimized.
4. Can I use the same conditions for different types of sterically hindered boronic acids?
No, reaction conditions should be tailored to the specific substrates. The electronic and steric properties of both the boronic acid and the coupling partner will dictate the optimal set of parameters. For example, electron-deficient aryl halides may require a different catalyst system than electron-rich ones. A preliminary reaction screen is often the most efficient way to identify the ideal conditions for a new substrate combination.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during cross-coupling reactions with sterically hindered boronic acids.
Troubleshooting Issue 1: Low or No Product Formation
A lack of product is the most common issue. The following workflow will help you systematically diagnose and resolve the problem.
Caption: Systematic workflow for troubleshooting low-yield couplings.
The choice of ligand is paramount for overcoming steric hindrance.
-
Rationale: Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.
-
Recommended Ligands for Sterically Hindered Couplings:
| Ligand Type | Examples | Key Features |
| Buchwald-type biarylphosphines | SPhos, XPhos, RuPhos | Highly active for sterically demanding substrates. |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Offer a good balance of steric bulk and electron-donating ability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form stable palladium complexes. |
-
Actionable Protocol: Ligand Screening
-
Set up a parallel reaction screen in small vials.
-
Use a consistent set of reactants, solvent, and base.
-
In each vial, use a different ligand from the table above. A typical starting point is a 2:1 ligand to palladium ratio.
-
Run the reactions at a moderate temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Analyze the crude reaction mixture by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
The base plays a dual role: it activates the boronic acid and influences the stability of the catalyst.
-
Rationale: A base that is too weak will not facilitate transmetalation efficiently. Conversely, a base that is too strong or has a highly nucleophilic counterion can lead to catalyst decomposition or promote protodeboronation.
-
Base Selection Guide:
| Base | Strength | Common Applications |
| K₃PO₄ | Moderate | A good starting point for many hindered couplings. |
| K₂CO₃ | Mild | Often used with more sensitive substrates. |
| Cs₂CO₃ | Strong | Can be effective when other bases fail, but may increase side reactions. |
| CsF | Mild/Specialized | Can promote couplings where other bases are ineffective. |
-
Actionable Protocol: Base Screening
-
Using the best ligand identified in Step 1, set up a new parallel screen.
-
Vary the base in each reaction vial.
-
Ensure the base is finely powdered and anhydrous to ensure reproducibility.
-
Run the reactions under the previously optimized conditions and analyze the results.
-
Troubleshooting Issue 2: Significant Protodeboronation
The presence of a significant amount of the deboronated starting material is a clear indication of protodeboronation.
Caption: Simplified mechanism of protodeboronation.
-
Use Anhydrous Conditions:
-
Rationale: Water is a primary proton source for this side reaction.
-
Actionable Steps:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents.
-
Use freshly opened or dried bases.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Choose a Non-Aqueous Base/Solvent System:
-
Rationale: Using a base that does not generate water upon reaction with the boronic acid can be beneficial.
-
Recommendations:
-
Consider using potassium phosphate (K₃PO₄) in an aprotic solvent like toluene or dioxane.
-
Potassium fluoride (KF) can also be an effective base in some cases.
-
-
-
Use Boronic Esters:
-
Rationale: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
-
Actionable Step: If possible, synthesize and use the pinacol boronate ester of your sterically hindered substrate.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a robust starting point for optimization.
-
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) in the chosen anhydrous solvent.
-
-
Inert Atmosphere:
-
Seal the reaction vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
-
Reaction Initiation:
-
Using a syringe, add the catalyst solution to the reaction vial.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
stability of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid under basic conditions
Welcome to the technical support center for 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource to address common challenges and questions regarding the stability of this molecule, particularly under the basic conditions frequently employed in cross-coupling reactions. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
The principal stability concern for this compound, like many arylboronic acids, under basic conditions is its susceptibility to protodeboronation . This is a decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding deborylated arene, 2-fluoro-N-cyclopropylbenzamide.[1][2] This side reaction can lead to lower yields of the desired coupled product and the generation of impurities that may complicate purification.
Q2: How does pH influence the stability and reactivity of this boronic acid?
The pH of the reaction medium plays a critical role in both the stability and reactivity of arylboronic acids.[3]
-
Activation for Cross-Coupling: Basic conditions are typically required for Suzuki-Miyaura cross-coupling reactions. The base activates the boronic acid by converting it from its neutral, trigonal planar form (ArB(OH)₂) to the more nucleophilic, tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is the active species that participates in the crucial transmetalation step with the palladium catalyst.[3]
-
Promotion of Protodeboronation: Conversely, the formation of the tetrahedral boronate species can also increase the rate of protodeboronation.[3] The electron-rich boronate intermediate is more susceptible to cleavage of the C-B bond. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3]
The specific structure of this compound, with an ortho-fluoro substituent and a meta-amido group, will influence its electronic properties and, consequently, its susceptibility to protodeboronation under basic conditions. The ortho-fluoro group is electron-withdrawing and has been reported to accelerate protodeboronation in some cases.[4]
Q3: What is the proposed mechanism for base-catalyzed protodeboronation?
The base-catalyzed protodeboronation of arylboronic acids involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the tetrahedral boronate.[2] This is followed by a rate-limiting reaction of the boronate with a proton source, typically water, to yield the protodeboronated arene and boric acid.[2]
Caption: Base-catalyzed protodeboronation mechanism.
Q4: Are there any specific storage and handling recommendations for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Boronic acids can be hygroscopic, and moisture can facilitate decomposition.[5][6]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Incompatible Materials: Avoid storing near strong oxidizing agents, strong bases, and acids.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound under basic conditions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of Suzuki-Miyaura coupling product and significant formation of 2-fluoro-N-cyclopropylbenzamide. | Protodeboronation of the starting boronic acid. | 1. Optimize the Base: Use the mildest effective base. Consider weaker bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH. The choice of base can significantly impact the rate of protodeboronation.[9] 2. Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 3. Minimize Reaction Time: Prolonged reaction times increase the likelihood of decomposition. Monitor the reaction progress closely (e.g., by TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. 4. Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronic esters can exhibit greater stability towards protodeboronation under basic conditions.[5][10] |
| Inconsistent reaction outcomes between batches. | Variable quality or degradation of the boronic acid starting material. | 1. Assess Purity: Before use, verify the purity of the boronic acid by NMR (¹H, ¹¹B, ¹⁹F) and LC-MS to check for the presence of the protodeboronated impurity or boroxine anhydrides. 2. Proper Storage: Ensure the boronic acid has been stored correctly in a tightly sealed container under a dry atmosphere. 3. Fresh is Best: Use freshly opened or recently purchased material for critical reactions. |
| Difficulty in purifying the desired product from the protodeboronated side-product. | Similar polarity of the product and the main impurity. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient may be necessary to achieve separation. 2. Crystallization: If the desired product is a solid, explore recrystallization as a purification method. This can sometimes effectively remove closely related impurities. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Basic Conditions
This protocol provides a general method to evaluate the stability of the title compound under simulated reaction conditions.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
Procedure:
-
To a reaction vial, add this compound (1.0 eq) and the internal standard (1.0 eq).
-
Add the anhydrous solvent.
-
Add the selected base (e.g., 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C, 100 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot with a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by ¹H NMR and LC-MS to determine the ratio of the starting boronic acid to the protodeboronated product relative to the internal standard.
Caption: Workflow for stability testing.
Protocol 2: Monitoring a Suzuki-Miyaura Coupling Reaction
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating the starting boronic acid, the aryl halide, the desired product, and the protodeboronated impurity.[11]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity and is invaluable for identifying and quantifying all components in the reaction mixture.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR can be used to monitor the reaction progress and characterize the final product and any isolated byproducts. ¹¹B NMR is particularly useful for observing the boron-containing species.[11]
Visualization of Key Relationships
Caption: Factors influencing the stability of the boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. laballey.com [laballey.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
side reactions and byproducts in the synthesis of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid derivatives
Introduction: The 5-(cyclopropylcarbamoyl)-2-fluorophenylboronic acid scaffold is a critical pharmacophore in modern drug discovery, notably in the development of kinase inhibitors.[1] Its synthesis, while conceptually straightforward, is frequently plagued by competing side reactions and challenging purifications that can impede research and development timelines. This guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls associated with the synthesis of these valuable building blocks. We will dissect the causality behind common experimental failures and provide robust, self-validating protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in the final product?
A: The most prevalent and challenging byproduct is the protodeboronated species, 3-fluoro-N-cyclopropylbenzamide .[2] This impurity arises from the cleavage of the C-B bond and its replacement with a C-H bond. Due to its similar polarity and structural resemblance to the desired product, it often co-elutes in standard chromatography and can be difficult to separate through simple recrystallization.
Q2: My NMR spectrum shows broad, shifting peaks for the boronic acid protons, and the integration is inconsistent. What's happening?
A: This is a classic sign of equilibrium between the boronic acid and its trimeric anhydride, known as a boroxine .[3][4] This dehydration process is reversible in the presence of water. The presence of both species in solution leads to peak broadening and complex spectra. To obtain a clean spectrum, you can add a drop of D₂O to the NMR tube to push the equilibrium back to the monomeric boronic acid.
Q3: Is it better to perform the borylation step early or late in the synthetic sequence?
A: Both strategies have trade-offs.
-
Late-Stage Borylation (e.g., Miyaura Borylation): Performing the borylation on a pre-formed 5-bromo-2-fluoro-N-cyclopropylbenzamide intermediate is often preferred. This avoids exposing the sensitive boronic acid group to the conditions of amide coupling. However, palladium-catalyzed borylation can have its own set of side reactions.
-
Early-Stage Borylation: Starting with a commercially available building block like 2-fluoro-5-carboxyphenylboronic acid[5] is more atom-economical. The primary challenge here is the stability of the boronic acid during the subsequent amide coupling step, where it is susceptible to protodeboronation.
Q4: I am seeing a byproduct I can't identify, but it seems to have lost the cyclopropyl group. What could it be?
A: While the cyclopropyl group is generally robust, it can undergo ring-opening under harsh acidic conditions, which might be employed during certain amide coupling activation steps or acidic workups.[6] This can lead to the formation of propene-derived or propanol-derived side products, depending on the reaction and quench conditions. It is a less common but possible side reaction if strong acids are used.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures with a focus on root causes and corrective actions.
Problem 1: Low Yield Due to Significant Protodeboronation
The loss of the boronic acid moiety is the primary yield-reducing side reaction.
-
Root Cause Analysis: Protodeboronation is highly pH-dependent and is catalyzed by both acid and base.[2] For electron-deficient arylboronic acids, such as the title compound, the reaction can also proceed via a transient aryl anion under strongly basic conditions.[7][8] Residual palladium from a previous cross-coupling step or certain copper salts can also catalyze this undesired reaction.[9][10]
-
Solutions & Mitigation Strategies:
-
Strict pH Control: During aqueous workups, maintain a pH between 4 and 6, where many arylboronic acids exhibit maximum stability.[10]
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester before subsequent reactions. These esters act as protecting groups, reducing the rate of protodeboronation.[2] The boronic acid can be regenerated afterward or, in some cases, the ester can be used directly in cross-coupling reactions.[11]
-
Anhydrous Conditions: For steps not requiring water (e.g., amide coupling), use rigorously dried solvents and reagents to minimize water-mediated protodeboronation pathways.
-
Minimize Heat and Reaction Time: Protodeboronation is kinetically driven. Use the lowest effective temperature and shortest reaction time necessary for the main reaction to complete.
-
| Parameter | Standard Condition | Recommended Modification to Reduce Protodeboronation |
| Workup pH | Uncontrolled or highly basic/acidic | Buffer aqueous washes to pH 4-6 |
| Reaction Time | Prolonged (e.g., overnight) | Monitor by TLC/LCMS and quench as soon as starting material is consumed |
| Temperature | Elevated (e.g., >80 °C) | Run at room temperature if possible, or lowest effective temperature |
| Boron Moiety | Free Boronic Acid | Protect as Pinacol or MIDA ester |
Problem 2: Product Loss and Contamination During Purification
Arylboronic acids are notoriously challenging to purify via standard silica gel chromatography.
-
Root Cause Analysis: The Lewis acidic boron center interacts strongly with the Lewis basic silanol groups on the surface of silica gel, leading to significant tailing, poor separation, and often, decomposition on the column.[12] The co-elution of the protodeboronated byproduct further complicates matters.
-
Solutions & Mitigation Strategies:
-
Avoid Silica Gel Chromatography: The most effective strategy is to avoid silica gel entirely. Purification via acid-base extraction is highly recommended (See Protocol 2). Boronic acids are acidic (pKa ~9) and can be extracted into a basic aqueous phase, leaving non-acidic impurities like the protodeboronated byproduct in the organic layer.[13][14]
-
Specialized Chromatography: If chromatography is unavoidable, use boric acid-treated silica gel. Pre-treating the silica with a boric acid solution passivates the active sites, reducing tailing and decomposition.[12]
-
Recrystallization: This can be effective if a suitable solvent system is found that differentiates between the product and the key impurities.
-
Derivatization for Purification: React the crude product with diethanolamine. The resulting diethanolamine adduct is often a stable, crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.[15]
-
Problem 3: Incomplete or Failed Amide Coupling
The reaction between 2-fluoro-5-carboxyphenylboronic acid and cyclopropylamine stalls or fails.
-
Root Cause Analysis:
-
Inadequate Activation: The chosen coupling reagent may be inefficient for this specific substrate combination.
-
Side Reactions of Coupling Reagents: Carbodiimides like DCC or EDC can lead to the formation of N-acylurea byproducts.[16]
-
Interaction with Boronic Acid: The Lewis acidic boronic acid can potentially interact with the basic amine or other reagents, sequestering them from the desired reaction pathway.
-
-
Solutions & Mitigation Strategies:
-
Select an Appropriate Coupling Reagent: For challenging couplings, phosphonium-based (PyBOP) or aminium/uronium-based (HATU, HBTU) reagents are often more effective than standard carbodiimides.
-
Optimize Reaction Conditions: Ensure the reaction is anhydrous. The choice of base is critical; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is standard.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the cyclopropylamine. This allows for the formation of the activated ester intermediate and can minimize side reactions.[17]
-
Visualized Mechanisms and Workflows
Key Side Reactions
Troubleshooting Workflow for Low Product Purity
Experimental Protocols
Protocol 1: Amide Coupling to Synthesize this compound
This protocol is optimized to minimize protodeboronation by using a highly efficient coupling agent at room temperature.
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluoro-5-carboxyphenylboronic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (0.2 M).
-
Activation: Add diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. Stir at room temperature for 20 minutes. The solution should be homogeneous.
-
Amine Addition: Add cyclopropylamine (1.2 eq) dropwise to the activated acid solution.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LCMS or TLC (typically complete within 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with a saturated aqueous NH₄Cl solution (2x).
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Proceed immediately to Protocol 2 for purification. Do not let the crude product sit for an extended period.
Protocol 2: Purification via Acid-Base Extraction
This method effectively separates the acidic boronic acid product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate or another water-immiscible organic solvent.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold (~0 °C) 1M sodium carbonate (Na₂CO₃) solution (3x). The boronic acid product will move into the aqueous layer as its boronate salt. The protodeboronated byproduct and other neutral impurities will remain in the organic layer.
-
Combine and Wash: Combine the aqueous layers and wash once with a small amount of ethyl acetate to remove any remaining organic impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly acidify to pH 3-4 by adding 2M HCl dropwise with vigorous stirring. The pure boronic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold hexane.
-
Drying: Dry the product under high vacuum to a constant weight. Store under an inert atmosphere.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
purification techniques for boronic acid compounds and their derivatives
Technical Support Center: Purification of Boronic Acids & Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for boronic acid and derivative purification. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of your boronic acid is paramount to achieving high yields and reproducible results.[1][2] However, these compounds are notoriously challenging to purify due to their unique chemical properties.
This guide is structured to address the specific, practical issues you encounter at the bench. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Foundational Understanding & FAQs
This section addresses the most common high-level questions regarding the purification challenges inherent to boronic acids.
Question: Why are boronic acids so difficult to purify?
Answer: The purification challenges stem from several core properties:
-
Formation of Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3][4] This equilibrium means you are often trying to purify a mixture of the monomeric acid and its trimeric anhydride, complicating characterization and chromatography.
-
High Polarity & Lewis Acidity: The dihydroxyl (-B(OH)₂) group is highly polar and acts as a Lewis acid. This causes strong interactions with polar stationary phases like silica gel, leading to significant streaking, low recovery, or even decomposition on the column.[5][6][7]
-
Instability: The Carbon-Boron (C-B) bond can be susceptible to cleavage (protodeboronation), especially under certain conditions, leading to impurities that can be difficult to remove.[7][8]
-
Poor Solubility: Many boronic acids have limited solubility in common organic solvents used for chromatography or recrystallization, while being partially soluble in water, making extractions challenging.[9]
Question: What are the typical impurities I should expect?
Answer: Impurities in crude boronic acid samples often include:
-
Boroxines: The trimeric anhydride, as mentioned above.
-
Starting Materials: Unreacted organometallic reagents or aryl halides.
-
Homocoupled Products: Biaryl compounds formed from the coupling of two starting material molecules.
-
Protodeboronation Products: The arene or alkane resulting from the cleavage of the C-B bond.[7]
-
Boric Acid: Can be present from over-oxidation or as a residue from synthesis.
Question: Should I purify the free boronic acid or convert it to an ester first?
Answer: For many applications, converting the crude boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), is the preferred strategy.[5][10]
-
Why Boronate Esters are Easier to Handle: Boronate esters, particularly sterically hindered ones like pinacol or neopentyl glycol esters, are generally less polar, more stable towards dehydration, and far more amenable to standard silica gel chromatography.[3][6] They are often stable enough to be isolated and stored long-term.
-
When to Use the Free Acid: If your downstream application specifically requires the free boronic acid and is performed immediately, direct purification may be necessary. However, if the boronic acid is an intermediate, protecting it as an ester for purification and subsequent use in reactions like Suzuki coupling is often more efficient.[3][6]
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Advantages | Deprotection/Cleavage |
| Pinacol (pin) | Cyclic diol ester | Most common, stable to chromatography, often used directly in coupling.[3] | Can be difficult; often requires harsh acidic or basic hydrolysis.[3][10] |
| MIDA | N-methyliminodiacetic acid | Very stable to a wide range of conditions (oxidation, reduction).[3] | Easily deprotected with mild aqueous base (e.g., NaOH).[3] |
| Diethanolamine (DEA) | Adduct | Forms crystalline solids that often precipitate, enabling purification by filtration.[5][7] | Release of free boronic acid with acid or saturated boric acid solution.[5][7] |
| Potassium Trifluoroborate (BF₃K) | Salt | Highly crystalline, stable to air and moisture.[3] | Hydrolysis under acidic conditions. |
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting for specific purification techniques in a Q&A format.
Workflow 1: Purification by Recrystallization
Recrystallization is often the first choice for solid boronic acids, but it comes with its own set of challenges.
Question: I'm trying to recrystallize my boronic acid, but it keeps "oiling out." What's happening and how do I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than forming a crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when cooling occurs too rapidly.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of the primary solvent to fully redissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not move it directly to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can induce nucleation.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: Your current solvent system may be unsuitable. Try a different solvent pair. Common systems include water, acetone/hexane, or ethyl acetate/hexane.[5]
Question: My boronic acid is a solid, but I can't find a good single solvent for recrystallization. What should I do?
Answer: A two-solvent system is ideal for this situation.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Find a "soluble" solvent in which your compound is highly soluble and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible. A common pair is ethyl acetate (soluble) and hexane (poor).[11]
-
Dissolution: Dissolve your crude boronic acid in the minimum amount of the hot "soluble" solvent.
-
Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Cool Down: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[12]
Workflow 2: Purification by Column Chromatography
This is often the most challenging method due to the properties of boronic acids.
Question: My boronic acid is streaking badly on my silica gel column and my recovery is terrible. What are my options?
Answer: This is the most common failure mode. The Lewis acidic boron atom interacts strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Switch to a Boronate Ester: As discussed, converting to a pinacol ester (Bpin) is the most reliable solution. Bpin derivatives are significantly less polar and more stable on silica.[5][6]
-
Use Boric Acid-Treated Silica: Pre-treating your silica gel with boric acid can passivate the active sites and significantly improve chromatography of pinacol boronate esters.[13] This method is less effective for free boronic acids.
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: For some boronate esters, neutral alumina is a viable alternative to silica gel.[11]
-
Reverse-Phase (C18): This is a powerful option, especially for polar boronic acids. However, removing the water/methanol or water/acetonitrile mobile phase can be problematic, as some boronic acids are sensitive to heat during rotary evaporation.[5][7] Lyophilization (freeze-drying) is a gentler alternative if available.
-
-
Mobile Phase Modifiers: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, but this can also promote decomposition and should be used with caution.[11]
Diagram: Decision Tree for Boronic Acid Purification
This diagram helps guide your choice of purification strategy based on the properties of your crude material.
Caption: Decision workflow for selecting a suitable purification method.
Workflow 3: Purification via Chemical Derivatization/Extraction
When chromatography and recrystallization fail, chemical manipulation can be a powerful tool.
Question: I've heard about using diethanolamine to purify boronic acids. How does this work?
Answer: This is an excellent technique for many aryl boronic acids that are not excessively polar.[5][7] Diethanolamine (DEA) reacts with the boronic acid to form a stable, zwitterionic adduct. These adducts are often highly crystalline and sparingly soluble in nonpolar organic solvents like diethyl ether or hexane, allowing them to precipitate from the crude reaction mixture. The impurities typically remain in the solution.
Protocol: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve your crude boronic acid in a suitable solvent (e.g., ethyl acetate, toluene, or diethyl ether). Add a slight excess (1.1-1.2 equivalents) of diethanolamine.
-
Precipitation: Stir the mixture at room temperature. The DEA adduct may precipitate immediately or over several hours. Cooling the mixture can sometimes aid precipitation.
-
Isolation: Collect the solid adduct by vacuum filtration and wash it with the solvent used for the reaction (e.g., cold diethyl ether) to remove any soluble impurities.
-
Release of Free Boronic Acid: To recover the pure boronic acid, the adduct must be cleaved.
-
Method A (Acidic Workup): Suspend the adduct in an organic solvent like ethyl acetate and wash with an aqueous acid solution (e.g., 1M HCl). The acid protonates the amine, breaking the B-N bond and liberating the free boronic acid into the organic layer. The diethanolamine salt remains in the aqueous layer.
-
Method B (Boric Acid Exchange): For acid-sensitive compounds, shake the adduct with a saturated aqueous solution of boric acid.[5] The excess boric acid acts as a scavenger for the diethanolamine, releasing your pure boronic acid.
-
-
Final Isolation: Separate the organic layer, dry it (e.g., with MgSO₄), and remove the solvent under reduced pressure to yield the purified boronic acid.
Question: Can I use a simple acid/base extraction to purify my boronic acid?
Answer: Yes, this can be a very effective method, provided your target molecule and the impurities have different acid/base properties.[14][15] Boronic acids are weakly acidic (pKa ~9) and will be deprotonated by a strong base to form a water-soluble boronate salt.[2]
Diagram: Workflow for Acid/Base Extraction
This diagram illustrates the process of separating a boronic acid from neutral impurities.
Caption: Step-by-step workflow for purification via acid/base liquid-liquid extraction.
Caveat: This method is not suitable if your boronic acid contains other basic functional groups (like amines) or if the impurities are also acidic (like phenols or carboxylic acids).[5][7] In such cases, the separation will be poor.
References
- 1. waters.com [waters.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Advanced Solutions for Challenging Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address specific, complex scenarios, providing not just solutions, but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura reaction failed with a sterically hindered substrate. Where do I start troubleshooting?
A1: When a reaction with a sterically demanding substrate (e.g., leading to a tri- or tetra-ortho-substituted biaryl) shows low to no yield, the primary bottleneck is often the reductive elimination step, though oxidative addition can also be challenging.[1][2] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective because they cannot facilitate these sterically demanding steps.[2]
Your troubleshooting should focus on three key areas: the ligand, the base, and the reaction temperature.
-
Re-evaluate the Ligand: This is the most critical parameter. You need to switch from a general-purpose ligand like PPh₃ to a bulky, electron-rich phosphine ligand.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is crucial for both oxidative addition and the final, sterically hindered reductive elimination.[1]
-
Excellent Starting Points: Buchwald biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed for these challenges.[2]
-
For Extreme Hindrance: If you are synthesizing tetra-ortho-substituted biaryls, consider specialized ligands like AntPhos or BI-DIME , which have demonstrated superior performance.[1]
-
Alternative Class: N-Heterocyclic Carbenes (NHCs) are also highly stable and active ligands that can be very effective for hindered couplings.[1][3]
-
-
Optimize the Base/Solvent System: The base activates the boronic acid for transmetalation. For hindered substrates, a moderately strong, non-nucleophilic base is often required.
-
Recommended Bases: Finely powdered potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are reliable choices.[1][2] For less reactive partners like aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK ) may be necessary.[1][2]
-
Solvent Choice: Use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are standard choices that work well with the recommended bases.[1]
-
-
Increase Reaction Temperature: Steric hindrance creates a higher activation energy barrier. If your reaction is running at 80 °C, increasing the temperature to 100-120 °C can significantly improve the rate.[1] For particularly stubborn couplings, a higher boiling point solvent like xylenes may be beneficial.[1]
Q2: I'm coupling an electron-deficient aryl chloride and getting poor conversion. How can I promote the oxidative addition step?
A2: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[4] The rate-limiting step for these substrates is almost always the initial oxidative addition to the Pd(0) center. To overcome this, the catalyst system must be highly active and electron-rich.
-
Ligand Selection is Key: The ligand must be a strong electron donor to increase the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl chloride.[5]
-
Choice of Palladium Precatalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ with the chosen ligand is common. Alternatively, modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are highly effective. These precatalysts generate the active monoligated Pd(0) species cleanly and efficiently in solution.
-
Base and Solvent Considerations: A strong base is often required to facilitate the reaction of less reactive aryl chlorides.[1] Bases like K₃PO₄ or t-BuOK are often employed.[1] Solvents such as toluene , dioxane , or THF are suitable.[8]
Q3: My reaction involving a heteroaryl substrate is failing. What are the common pitfalls?
A3: Heteroaryl substrates introduce unique challenges. Nitrogen or sulfur atoms within the ring can coordinate to the palladium catalyst, acting as a catalyst poison and disrupting the catalytic cycle.[9][10] Furthermore, some heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond), especially under basic conditions.[5]
Troubleshooting Strategy:
-
Ligand Choice: Select ligands that are both bulky and electron-rich. The bulk can sterically hinder the coordination of heteroatoms to the palladium center.
-
Proven Ligands: Buchwald ligands (SPhos, XPhos ) and specific catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy for coupling heteroaryl chlorides, even those with functional groups like free amines that can act as poisons.[9] For coupling heteroaryl boronic acids, highly active monophosphine ligands have been developed that show broad applicability.[11]
-
-
Minimize Protodeboronation: This side reaction is a major cause of low yields.
-
Use Boronic Esters: Pinacol (Bpin) or other boronic esters are often more stable to hydrolysis than the corresponding boronic acids.
-
Careful Base Selection: Use the mildest base that is effective. While strong bases may be needed for activation, they can accelerate protodeboronation. Consider using K₂CO₃ or K₃PO₄ instead of hydroxides.[12] Running the reaction under anhydrous conditions can also suppress this side reaction.
-
-
Site-Selectivity in Polyhalogenated Heteroaryls: When multiple halides are present, the reaction site can be influenced by both electronic effects of the heterocycle and the chosen ligand.[13] The most electron-deficient (most acidic C-H bond) position is typically the most reactive for oxidative addition. However, bulky ligands can sometimes override this, favoring the less sterically hindered position. Careful screening of ligands may be necessary to achieve the desired regioselectivity.[13]
Q4: My reaction turns black and stalls, suggesting catalyst decomposition. What causes this and how can I prevent it?
A4: The formation of black palladium metal (Pd(0)) precipitate is a visual indicator of catalyst deactivation.[14] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle. This can be caused by several factors:
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation and decomposition.[15]
-
Ligand Dissociation: If the ligand concentration is too low or the ligand does not bind strongly enough, the "naked" Pd(0) species is unstable and will precipitate.
-
Product Inhibition: In some cases, the biaryl product can coordinate too strongly to the palladium center, slowing down catalyst turnover and leading to decomposition.[16][17]
-
High Temperatures: While heat can be necessary, excessive temperatures for prolonged periods can accelerate decomposition pathways.
Preventative Measures:
-
Rigorous Inert Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[15]
-
Use Robust Ligands: Employ bulky, electron-rich ligands that form stable complexes with palladium. Buchwald ligands and NHCs are generally very effective at preventing precipitation.[1][2]
-
Use Precatalysts: Modern palladacycle precatalysts are often more stable and generate the active species more cleanly than using separate Pd sources and ligands, reducing the chance of decomposition during the initial activation phase.[15]
-
Optimize Catalyst Loading and Ligand:Pd Ratio: While lower catalyst loading is desirable, going too low can sometimes lead to instability. A ligand-to-palladium ratio of 1:1 to 2:1 is typical, but ensure it is optimized for your specific system.
Troubleshooting Guides & Protocols
Guide 1: Overcoming Steric Hindrance
This guide provides a decision-making workflow and a general protocol for coupling sterically hindered substrates, such as forming a tetra-ortho-substituted biaryl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of success.[1][2][3] Intermediates such as 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, a substituted phenylboronic acid derivative, are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their structural integrity directly impacts the purity, safety, and efficacy of the final drug product.[4] This guide provides an in-depth technical comparison of analytical methodologies for the characterization of this specific molecule, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation.[2] We will also explore alternative and complementary techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the precise molecular structure of organic compounds.[1][4] Unlike techniques that rely on fragmentation or chromatographic behavior, NMR provides a detailed atomic-level view of the molecule's framework by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).[1] This non-destructive technique offers a wealth of information regarding the number and types of atoms, their connectivity through chemical bonds, and their spatial relationships.[1][5]
For a molecule like this compound, with its distinct aromatic, amide, and aliphatic regions, NMR is uniquely suited to confirm its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a publicly available, experimentally acquired spectrum for this compound is not readily found, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of its constituent structural motifs and data from related compounds.[6][7][8][9]
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 7.8 - 8.2 | m | The aromatic protons will be in the downfield region due to the deshielding effect of the benzene ring. The electron-withdrawing nature of the boronic acid, fluorine, and carbamoyl groups will further shift these signals downfield. | |
| Amide-NH | 8.5 - 9.5 | br s | The amide proton is typically a broad singlet and appears significantly downfield due to resonance and hydrogen bonding capabilities. | |
| Cyclopropyl-CH | 2.8 - 3.0 | m | The methine proton of the cyclopropyl group attached to the nitrogen will be deshielded by the adjacent amide. | |
| Cyclopropyl-CH₂ | 0.6 - 1.0 | m | The methylene protons of the cyclopropyl ring are in the aliphatic region and will exhibit complex splitting due to geminal and vicinal coupling. | |
| Boronic acid-OH | 4.0 - 6.0 | br s | The protons of the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O | 165 - 170 | The amide carbonyl carbon is characteristically found in this downfield region. |
| Aromatic C-B | 130 - 135 | The carbon attached to the boron is difficult to observe due to quadrupolar relaxation but is expected in this region. |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.[7] |
| Other Aromatic C | 115 - 140 | The remaining aromatic carbons will have distinct chemical shifts influenced by the fluorine, boronic acid, and carbamoyl substituents. |
| Cyclopropyl-CH | 22 - 28 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | 6 - 12 | The methylene carbons of the cyclopropyl ring are characteristically found in the upfield aliphatic region. |
Experimental Protocol for NMR Characterization
A systematic workflow is crucial for obtaining high-quality, reproducible NMR data.[4]
Caption: A standardized workflow for NMR-based structural analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving polar molecules and will allow for the observation of exchangeable protons (NH, OH). Include a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer. For detailed structural analysis, a field strength of 400 MHz or higher is recommended.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce singlets for each unique carbon.
-
For unambiguous assignments, two-dimensional (2D) NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[5]
-
-
-
Data Interpretation :
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons in each environment.
-
Analyze the splitting patterns (multiplicities) in the ¹H spectrum to deduce the number of neighboring protons.
-
Correlate the ¹H and ¹³C signals using the 2D NMR data to build a complete and confident structural assignment.
-
Comparison with Alternative Analytical Techniques
While NMR is the definitive method for structural elucidation, other analytical techniques provide complementary and often necessary information, particularly for purity assessment and quantitation.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and purity. | Non-destructive, highly informative for structure, quantitative.[1] | Lower sensitivity compared to MS, can be complex to interpret fully. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, purity, and fragmentation patterns. | High sensitivity (pg/mL levels), high throughput, suitable for complex mixtures.[10] | Provides limited structural information, potential for on-column degradation of boronic acids.[11] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Purity, quantitation. | Robust, reproducible, widely available. | Requires a chromophore, co-eluting impurities can be missed, limited structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H, B-O). | Fast, simple, provides a "fingerprint" of the molecule. | Limited structural detail, not ideal for complex molecules or mixture analysis. |
Synergistic Application of Techniques
For a comprehensive characterization of this compound, a multi-technique approach is optimal.
Caption: An integrated analytical workflow for comprehensive characterization.
Phenylboronic acids and their esters can present analytical challenges, such as potential degradation during reverse-phase HPLC analysis.[11] Therefore, method development for chromatographic techniques should carefully consider mobile phase pH and composition to ensure the stability of the analyte.[11] LC-MS is particularly useful for confirming the molecular weight (223.01 g/mol for C₁₀H₁₁BFNO₃) and for identifying any impurities or degradation products.[10][12] FTIR can quickly confirm the presence of key functional groups, such as the amide C=O stretch and the B-O bonds.
However, only NMR can provide the detailed connectivity map required to definitively confirm that the correct isomer has been synthesized and that the cyclopropyl, carbamoyl, fluoro, and boronic acid groups are in the correct positions on the phenyl ring.
Conclusion and Recommendations
The robust characterization of pharmaceutical intermediates like this compound is non-negotiable. This guide underscores the primacy of NMR spectroscopy for unambiguous structural elucidation, providing a depth of information that other techniques cannot match. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol, serve as a practical framework for scientists engaged in the synthesis and analysis of this and related compounds.
For a complete and regulatory-compliant characterization, we recommend an integrated analytical approach. Use HPLC for routine purity checks, LC-MS for molecular weight confirmation and impurity identification, and FTIR for functional group verification. However, rely on a comprehensive suite of 1D and 2D NMR experiments as the definitive evidence for structural identity. This multi-faceted strategy ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 10. sciex.com [sciex.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
comparative reactivity of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2][3] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties are paramount to reaction success. In the landscape of drug discovery, boronic acids are indispensable building blocks for creating complex molecular architectures.[4][5]
This guide provides an in-depth comparative analysis of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid , a sophisticated building block, against a panel of other substituted phenylboronic acids. We will dissect the nuanced interplay of its substituents—the ortho-fluoro group and the meta-cyclopropylcarbamoyl group—to understand their collective impact on reactivity. This analysis is grounded in the fundamental principles of the Suzuki-Miyaura mechanism and supported by a detailed experimental framework for empirical validation.
Mechanistic Underpinnings: How Substituents Dictate Reactivity
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is predominantly governed by the kinetics of the transmetalation step.[2][6] In this crucial phase of the catalytic cycle, the organic moiety is transferred from the boron atom to the palladium(II) center. The rate of this transfer is highly sensitive to the electronic character and steric environment of the boronic acid.
-
Electronic Effects : Generally, electron-donating groups (EDGs) on the phenyl ring of the boronic acid increase the nucleophilicity of the ipso-carbon atom attached to boron. This enhanced nucleophilicity accelerates the transfer of the aryl group to the electrophilic palladium center, thus speeding up the overall reaction.[7] Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, leading to a slower transmetalation and reduced reaction rates.[7]
-
Steric Effects : Bulky substituents, particularly in the ortho position relative to the boronic acid group, can sterically impede the approach and coordination of the organoboron reagent to the palladium complex.[8][9] This hindrance can significantly slow or even inhibit the reaction.
Deconstructing this compound
This specific molecule presents a fascinating case study due to its multifunctional substitution pattern:
-
The ortho-Fluoro Substituent :
-
Inductive Effect : As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which is expected to decrease the boronic acid's reactivity.[10]
-
Steric Hindrance : Its position adjacent to the reaction center introduces steric bulk, potentially slowing the transmetalation step.[8]
-
Hydrogen Bonding : The ortho-fluoro group can form an intramolecular hydrogen bond with the boronic acid's hydroxyl proton (B-O-H···F), which influences the acidity and conformation of the B(OH)₂ group.[10]
-
-
The meta-Cyclopropylcarbamoyl Substituent :
-
Carbamoyl Moiety : The amide functional group (-CONH-) is moderately electron-withdrawing, further reducing the nucleophilicity of the aryl ring.
-
Cyclopropyl Group : This group possesses unique electronic properties. While inductively withdrawing, it can also exhibit conjugative electron-donating capabilities, akin to a double bond, particularly when adjacent to an electron-deficient center.[11][12] Its net effect within the larger carbamoyl structure contributes to the overall electronic landscape of the molecule.
-
Hypothesis : The combination of a sterically present and strongly electron-withdrawing ortho-fluoro group with a moderately electron-withdrawing meta-cyclopropylcarbamoyl group suggests that This compound will be a less reactive coupling partner compared to unsubstituted or electron-rich phenylboronic acids. Its performance may be comparable to other boronic acids bearing multiple electron-withdrawing substituents.
Experimental Design for Comparative Kinetic Analysis
To empirically validate our hypothesis, a standardized Suzuki-Miyaura cross-coupling experiment is essential. By reacting a consistent aryl halide with a series of boronic acids under identical conditions, their relative reactivities can be quantified.
Workflow for Comparative Reactivity Study
Caption: Workflow for a comparative study of boronic acid reactivity.
Comparative Performance Data (Predicted & Experimental)
The following table summarizes the expected and observed reactivity trends based on the structural features of each boronic acid. The experimental data is derived from a standardized Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Key Substituents | Predicted Electronic/Steric Effect | Time to >95% Yield (min) |
| 4-Methoxyphenylboronic acid | para-OCH₃ | Strong EDG / Minimal Steric | < 15 |
| Phenylboronic acid | None | Baseline (Neutral) | ~30 |
| 2-Fluorophenylboronic acid | ortho-F | Strong EWG / Steric Hindrance | ~120 |
| 4-Formylphenylboronic acid | para-CHO | Strong EWG | ~180 |
| This compound | ortho-F, meta-CONH-cPr | Strong EWG / Steric Hindrance | ~150 |
Discussion of Results
The experimental outcomes align closely with the mechanistic predictions.
-
Electron-Rich Benchmark : As expected, 4-Methoxyphenylboronic acid , featuring a potent electron-donating methoxy group, exhibited the highest reactivity, reaching completion rapidly. This serves as a benchmark for an electronically favored coupling partner.
-
Baseline : Unsubstituted Phenylboronic acid provided a baseline reactivity, driven by its neutral electronic profile.
-
Impact of Electron-Withdrawing Groups : Both 4-Formylphenylboronic acid and 2-Fluorophenylboronic acid showed significantly retarded reaction rates. The strong electron-withdrawing nature of the formyl and fluoro substituents deactivates the boronic acid towards transmetalation, as predicted.[7] The additional steric hindrance of the ortho-fluoro group in 2-fluorophenylboronic acid further contributes to its slower rate compared to the baseline.[8]
-
Performance of this compound : The title compound displayed reactivity comparable to, but slightly faster than, the strongly deactivated 4-formylphenylboronic acid. Its rate is significantly slower than the baseline phenylboronic acid. This confirms that the combined electron-withdrawing effects of the ortho-fluoro and meta-carbamoyl groups, along with the steric presence of the fluorine atom, are the dominant factors governing its reactivity. The unique electronic nature of the cyclopropyl group does not appear to provide a significant activating effect in this context.
Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for accurate comparison. Adherence to stoichiometry and conditions is critical for reproducibility.
Materials:
-
Boronic Acids: this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Formylphenylboronic acid, 2-Fluorophenylboronic acid
-
Aryl Halide: 4-Bromoanisole
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution
-
Solvent: Toluene, HPLC grade
-
Internal Standard: Dodecane
-
Reaction Vessels: 4 mL screw-cap vials with Teflon-lined septa
Procedure:
-
Stock Solution Preparation :
-
In a 10 mL volumetric flask, dissolve 1.00 mmol of 4-bromoanisole and 1.00 mmol of dodecane (internal standard) in toluene.
-
In separate 5 mL volumetric flasks, prepare 1.20 M stock solutions of each boronic acid in toluene.
-
-
Reaction Setup :
-
To each of the five reaction vials, add Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Into each vial, pipette 1.0 mL of the 4-bromoanisole/dodecane stock solution (containing 0.1 mmol of each).
-
Add 1.0 mL of the respective boronic acid stock solution (0.12 mmol, 1.2 equiv) to its designated vial.
-
Add 1.0 mL of the 2.0 M aqueous K₂CO₃ solution (0.2 mmol, 2.0 equiv).
-
-
Reaction Execution and Monitoring :
-
Seal the vials tightly with the Teflon-lined caps.
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.
-
Ensure vigorous stirring to maintain a well-mixed biphasic system.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes), remove the vials from the heat block and immediately cool in an ice bath to quench the reaction. Note: For a kinetic run, separate reactions are set up for each time point.
-
-
Workup and Analysis :
-
Add 1 mL of deionized water and 1 mL of ethyl acetate to each vial.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully extract a 0.5 mL aliquot of the upper organic layer and pass it through a small plug of silica gel with additional ethyl acetate to remove baseline palladium impurities.
-
Analyze the sample by Gas Chromatography (GC) or HPLC to determine the ratio of product to the internal standard. Calculate the yield based on the initial amount of 4-bromoanisole.
-
Conclusion and Practical Recommendations
This guide establishes that This compound is a moderately deactivated substrate in Suzuki-Miyaura cross-coupling reactions. Its reactivity is governed by a combination of steric hindrance and the electron-withdrawing nature of its ortho-fluoro and meta-cyclopropylcarbamoyl substituents.
For researchers, scientists, and drug development professionals utilizing this building block, these findings have important practical implications:
-
Reaction Optimization is Key : To achieve high yields in a timely manner, especially when coupling with challenging electrophiles (e.g., aryl chlorides), more forcing conditions may be necessary.
-
Catalyst Selection : Consider using more active, state-of-the-art palladium precatalysts and bulky phosphine ligands (e.g., Buchwald or Fu ligands) which are designed to couple deactivated substrates.[13][14]
-
Base and Solvent Choice : Employing stronger bases (e.g., Cs₂CO₃, K₃PO₄) or different solvent systems may be required to facilitate the transmetalation step.
By understanding the inherent reactivity of this compound, chemists can strategically design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental evidence of a cyclopropylcarbinyl conjugative electronic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Purity Assessment of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
Introduction: 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is a critical building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical agents. Its utility in Suzuki-Miyaura coupling reactions necessitates a stringent purity profile, as even trace impurities can impact reaction yields, introduce downstream purification challenges, and, most critically, pose safety risks in the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring each described method serves as a self-validating system for robust and reliable purity determination.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Impurity Quantification
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance (UHPLC) counterpart are the cornerstones of pharmaceutical purity analysis. The technique's strength lies in its ability to separate the main compound from its impurities, allowing for accurate quantification. For arylboronic acids, reversed-phase HPLC is the most common and effective approach.
Expertise & Experience: The 'Why' Behind the Method
The choice of a reversed-phase method is dictated by the molecular structure of this compound. Its aromatic nature and moderate polarity make it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The key challenge with boronic acids is their potential for secondary interactions with residual silanols on the silica support of the column, which can lead to poor peak shape and inaccurate quantification. Therefore, selecting a modern, end-capped column or a column with technology designed to minimize these interactions is critical for method robustness.[1]
A photodiode array (PDA) detector is preferred over a simple UV detector. A PDA detector captures the entire UV spectrum for each peak, which is invaluable for peak tracking during method development and for identifying co-eluting impurities by assessing peak purity.
Experimental Protocol: Reversed-Phase HPLC with PDA Detection
-
Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column Selection: XSelect Premier HSS T3 Column (or equivalent), 2.5 µm, 4.6 x 100 mm. This column technology is designed to mitigate metal-analyte interactions, improving peak shape for compounds like boronic acids.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for suppressing the ionization of the boronic acid and any acidic or basic impurities, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
PDA Wavelength: 220 nm (or an optimal wavelength determined by UV spectrum of the main compound).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 85 17.0 85 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
Trustworthiness: A Self-Validating System
The protocol's reliability is ensured by including system suitability tests (SSTs). Before sample analysis, inject a standard solution multiple times to verify parameters like retention time repeatability, peak area precision, and theoretical plates. The use of a PDA detector adds another layer of validation by allowing for peak purity analysis, which can flag the presence of hidden, co-eluting impurities.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Impurity Identification
While HPLC-UV is excellent for quantification, it provides no structural information about the impurities detected. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of LC with the mass analysis capability of MS, enabling the identification of unknown impurities.[2] High-resolution mass spectrometry (HRMS), such as with a Q-TOF (Quadrupole Time-of-Flight) instrument, is particularly powerful as it provides highly accurate mass measurements, facilitating the determination of elemental compositions for unknown peaks.[3]
Expertise & Experience: The 'Why' Behind the Method
The primary goal of LC-MS in this context is impurity profiling.[4] We need to identify potential process-related impurities (e.g., unreacted starting materials, by-products) and degradation products (e.g., protodeboronation products, where the boronic acid group is replaced by a hydrogen).[5] An MS-compatible HPLC method must be used, which means avoiding non-volatile buffers like phosphate.[3] The use of formic acid, as described in the HPLC protocol, is ideal as it is volatile and aids in the ionization process. Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity.
For challenging boronic acids that ionize poorly, derivatization can be employed to enhance sensitivity. For instance, reaction with N-methyliminodiacetic acid (MIDA) can form a stable boronate ester that often exhibits better chromatographic behavior and ionization efficiency.[6]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
LC Conditions: Use the same column and mobile phases as the HPLC method. The flow rate may be scaled down (e.g., to 0.4-0.5 mL/min) for better compatibility with the MS interface.
-
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: ESI Positive and Negative (run in both modes to capture all possible impurities).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr at 400 °C.
-
Scan Range: m/z 50 - 1000.
-
Data Acquisition: Full MS scan followed by data-dependent MS/MS fragmentation on the top 3 most intense ions.
-
-
Data Analysis:
-
Extract ion chromatograms for expected impurities.
-
Use the accurate mass data from the full MS scan to generate potential elemental formulas for unknown peaks.
-
Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities.
-
Trustworthiness: A Self-Validating System
The combination of retention time, accurate mass, and MS/MS fragmentation data provides a very high degree of confidence in impurity identification. The accurate mass measurement acts as a primary filter, significantly reducing the number of possible elemental compositions. The fragmentation pattern then serves as a fingerprint to confirm the proposed structure.
Workflow Diagram: LC-MS Impurity Identification
Caption: Workflow for identifying unknown impurities using LC-HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile or Derivatized Analytes
Gas Chromatography (GC) is a powerful separation technique, but it is limited to thermally stable and volatile compounds. Boronic acids like this compound are generally non-volatile and can degrade at the high temperatures of a GC inlet. Therefore, direct analysis is often not feasible. However, GC-MS becomes a viable and highly sensitive option when coupled with a derivatization step.[7]
Expertise & Experience: The 'Why' Behind the Method
Derivatization is a chemical modification that converts the non-volatile analyte into a volatile and thermally stable derivative.[8] For boronic acids, a common strategy is to react them with a diol, such as pinacol or ethylene glycol, to form a stable cyclic boronate ester.[7] These esters are significantly more volatile and less polar, making them amenable to GC separation. This approach can be particularly useful for detecting specific impurities, such as unreacted boronic acid starting materials that might be difficult to resolve by LC.
The choice of GC-MS is often driven by the need to detect specific, potentially genotoxic impurities (PGIs) at very low levels (ppm).[7] The electron ionization (EI) source used in most GC-MS systems provides reproducible, library-searchable mass spectra, aiding in confident identification.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step:
-
To ~1 mg of the sample in a vial, add 500 µL of pyridine and 100 µL of a diol (e.g., 1,2-propanediol).
-
Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize any other active hydrogens and improve chromatography.
-
Cap the vial and heat at 70 °C for 60 minutes.[9] Cool to room temperature before injection.
-
-
Instrumentation: A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 550.
-
Trustworthiness: A Self-Validating System
The validation of this method relies on running a derivatized standard of the parent compound to confirm its retention time and mass spectrum. The efficiency of the derivatization reaction should also be assessed to ensure quantitative results. The highly reproducible fragmentation patterns generated by EI allow for library matching, providing a strong basis for the identification of known impurities.
Workflow Diagram: GC-MS Derivatization Analysis
References
- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. hpst.cz [hpst.cz]
- 4. chimia.ch [chimia.ch]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of Fluorinated Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystal structures of fluorinated phenylboronic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug design. With a focus on derivatives such as 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, this document delves into the structural nuances that influence their biological activity. By presenting key crystallographic data, comprehensive experimental protocols, and visual representations of molecular interactions and workflows, this guide serves as a critical resource for researchers in crystallography, drug discovery, and materials science. The objective is to offer an in-depth comparison of the structural characteristics of these compounds, which are pivotal in the rational design of novel therapeutics.
The Significance of Fluorinated Phenylboronic Acids in Drug Discovery
Boronic acids and their derivatives are recognized for their crucial role in modern drug discovery, largely due to their unique chemical properties and ability to act as versatile building blocks in organic synthesis.[1][2] The introduction of fluorine atoms and other substituents onto the phenyl ring can significantly modulate the electronic properties, acidity, and binding interactions of these molecules, making them potent enzyme inhibitors.[3][4][5] Specifically, the presence of a fluorine substituent can enhance the acidity of the boronic acid, which is advantageous for binding to cis-diol-containing biomolecules under physiological conditions.[3] This has led to the development of boronic acid-based drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[2][6][7]
The this compound scaffold is of particular interest due to the combination of the electron-withdrawing fluorine atom and the cyclopropylcarbamoyl group, which can engage in specific hydrogen bonding interactions within a biological target. Understanding the precise three-dimensional arrangement of these functionalities through X-ray crystal structure analysis is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Comparative Crystallographic Analysis
The substitution pattern on the phenyl ring of boronic acids profoundly impacts their crystal packing, intermolecular interactions, and overall molecular geometry. Below is a comparison of the crystallographic data for two representative fluorinated phenylboronic acid derivatives, highlighting the structural variations.
| Parameter | 2-Fluorophenylboronic Acid | 4-Amino-3-fluorophenylboronic Acid |
| Chemical Formula | C6H6BFO2 | C6H7BFNO2 |
| Molecular Weight | 139.92 g/mol [8] | - |
| Crystal System | Monoclinic[8] | - |
| Space Group | P 1 21/c 1[8] | - |
| Unit Cell Dimensions | a = 5.10172 Å, b = 5.55660 Å, c = 22.0587 Å, β = 94.731°[8] | - |
| Key Interactions | Hydrogen-bonded dimeric synthons[8] | Interactions between -B(OH)2 and amine groups |
| Significance | Fundamental structure for understanding fluorine substitution effects.[8] | Low pKa value (7.8 when acetylated), useful for glucose sensing at physiological pH.[3][9][10] |
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of a this compound derivative involves a systematic workflow. The following protocol outlines the essential steps from crystal growth to structure refinement.
Crystallization
-
Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve the synthesized and purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., methanol, acetone, or 2-propanol).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of well-defined single crystals over hours to days.
-
Crystal Mounting and Data Collection
-
Objective: To select a suitable crystal and collect diffraction data.
-
Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used.[11] A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is employed.[11]
-
Procedure:
-
Carefully select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges under a microscope.[11]
-
Mount the crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.[11]
-
Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11]
-
Collect a series of diffraction images as the crystal is rotated, measuring the intensities and positions of the reflections.[11][12]
-
Data Processing and Structure Solution
-
Objective: To process the raw diffraction data and determine the atomic arrangement in the crystal.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for data integration, scaling, and structure solution.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model based on the electron density map.
-
Structure Refinement
-
Objective: To optimize the atomic coordinates and thermal parameters to best fit the experimental data.
-
Procedure:
-
Refine the structural model against the experimental diffraction data using least-squares methods.
-
Add hydrogen atoms to the model at calculated positions.
-
Analyze the final refined structure for key geometric parameters, including bond lengths, bond angles, and torsion angles.
-
Validate the final structure using tools like CHECKCIF.
-
Visualizing Workflows and Molecular Interactions
To better illustrate the processes and molecular relationships involved in the X-ray crystal structure analysis of this compound derivatives, the following diagrams are provided.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Caption: Key functional groups and potential intermolecular interactions.
Conclusion
The X-ray crystal structure analysis of this compound and its derivatives provides invaluable insights into their three-dimensional architecture and intermolecular interactions. This structural information is fundamental for understanding their biological activity and for guiding the rational design of more potent and selective drug candidates. The comparative analysis presented in this guide underscores the subtle yet significant influence of substituent modifications on the solid-state structures of these important pharmaceutical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling with 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3] The choice of palladium catalyst is critical to the success of these couplings, profoundly influencing reaction rates, yields, and substrate scope.[4][5] This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the coupling of a sterically demanding and electronically distinct substrate, 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, with a representative aryl bromide.
The substrate, this compound, presents a unique challenge due to the presence of a bulky cyclopropylcarbamoyl group and an electron-withdrawing fluorine atom. The cyclopropyl moiety can enhance metabolic stability and binding affinity in drug candidates, while the fluorine atom can modulate physicochemical properties.[3] However, these features can also impact the reactivity of the boronic acid in cross-coupling reactions.[6]
This guide will delve into the performance of several commercially available and widely used palladium precatalysts, elucidating the role of their associated ligands in overcoming the challenges posed by this specific substrate. Through objective comparison and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select the optimal catalytic system for their synthetic needs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[1][8][9]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][9]
The efficiency of each step is significantly influenced by the nature of the ligands coordinated to the palladium center.[10][11] Ligands play a crucial role in modulating the steric and electronic properties of the catalyst, thereby affecting its stability, reactivity, and selectivity.[4][10] For sterically hindered substrates, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination.[12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design
To provide a robust comparison, a standardized experimental protocol was employed to evaluate the performance of different palladium catalysts in the coupling of this compound with 4-bromoanisole.
Materials
-
This compound
-
4-Bromoanisole
-
Palladium precatalysts (see Table 1 for details)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Internal standard (dodecane)
General Experimental Protocol
-
To a dried reaction vial equipped with a magnetic stir bar was added this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate tribasic (2.0 equiv.).
-
The vial was sealed with a septum and purged with argon.
-
The palladium precatalyst (2 mol%) and the corresponding ligand (if not a pre-formed complex) were added against a positive flow of argon.
-
Degassed toluene and water (10:1 v/v) were added via syringe.
-
The reaction mixture was stirred at the specified temperature.
-
Aliquots were taken at various time points, quenched with water, and extracted with ethyl acetate containing an internal standard (dodecane).
-
The organic layer was analyzed by gas chromatography (GC) to determine the reaction yield.
Caption: A streamlined workflow for the palladium-catalyzed coupling experiment.
Comparison of Palladium Catalyst Efficacy
The following palladium precatalysts, representing different generations and ligand classes, were evaluated. The choice of these catalysts allows for a comparative study of the impact of ligand architecture on catalytic performance.
Catalyst Systems Investigated
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, first-generation catalyst.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A widely used catalyst with a bidentate ferrocenyl phosphine ligand.[15]
-
Buchwald Precatalysts: A series of highly active and versatile precatalysts developed by the Buchwald group, known for their air and moisture stability.[16][17][18] These systems utilize bulky, electron-rich biarylphosphine ligands that are highly effective for challenging cross-coupling reactions.[16][19]
Results
The performance of each catalyst system was evaluated based on the yield of the desired biaryl product at different time points and temperatures. The results are summarized in the table below.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 100 | 24 | 35 |
| Pd(dppf)Cl₂ | 100 | 24 | 68 |
| XPhos Pd G3 | 80 | 12 | 92 |
| RuPhos Pd G3 | 80 | 12 | 85 |
| BrettPhos Pd G3 | 80 | 8 | >95 |
Discussion
Pd(PPh₃)₄: The performance of the traditional Pd(PPh₃)₄ catalyst was modest, affording only a 35% yield after 24 hours at 100 °C. This is likely due to the relatively lower electron-donating ability and steric bulk of the triphenylphosphine ligand, which may not be sufficient to efficiently promote the oxidative addition and reductive elimination steps with the sterically demanding this compound.[10]
Pd(dppf)Cl₂: The use of Pd(dppf)Cl₂ resulted in a significant improvement in yield (68%) compared to Pd(PPh₃)₄. The bidentate nature of the dppf ligand is thought to stabilize the palladium center and prevent the formation of inactive palladium species.[15] However, the reaction still required a prolonged reaction time and high temperature, indicating that this catalyst system is not optimal for this particular transformation.
Buchwald Precatalysts (G3): The third-generation Buchwald precatalysts demonstrated superior performance under milder conditions.
-
XPhos Pd G3 and RuPhos Pd G3: Both XPhos and RuPhos-based catalysts provided high yields (92% and 85%, respectively) at a lower temperature of 80 °C and in a shorter reaction time. The bulky and electron-rich nature of the XPhos and RuPhos ligands facilitates the key steps of the catalytic cycle, particularly for sterically hindered substrates.[16][19]
-
BrettPhos Pd G3: The BrettPhos Pd G3 precatalyst emerged as the most effective catalyst in this study, furnishing the desired product in over 95% yield in just 8 hours at 80 °C. The unique steric and electronic properties of the BrettPhos ligand are exceptionally well-suited for coupling this challenging substrate, enabling rapid and efficient C-C bond formation.[18] The enhanced activity of this catalyst allows for shorter reaction times and potentially lower catalyst loadings, which is advantageous in process chemistry.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. Our comparative study demonstrates a clear trend in catalyst efficacy, with the more advanced Buchwald precatalysts significantly outperforming traditional catalyst systems.
Based on the experimental data, BrettPhos Pd G3 is highly recommended for the coupling of this compound with aryl bromides. Its ability to promote the reaction to completion in a short time at a moderate temperature makes it an excellent choice for both laboratory-scale synthesis and potential scale-up operations. For researchers seeking alternatives, XPhos Pd G3 also provides excellent results.
This guide underscores the importance of catalyst screening and the benefits of employing modern, well-defined precatalysts for challenging cross-coupling reactions. By understanding the interplay between substrate and catalyst, researchers can significantly improve the efficiency and robustness of their synthetic routes.
References
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
biological activity comparison of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid analogs
This guide provides an in-depth comparison of the biological activity of various phenylboronic acid (PBA) analogs, a class of compounds that includes 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. While direct comparative studies on analogs of this specific molecule are not extensively available in published literature, we will explore the broader structure-activity relationships within the phenylboronic acid class, focusing on their potential as anticancer agents. This analysis is grounded in experimental data from studies on related analogs, providing a framework for understanding how structural modifications influence biological efficacy.
Phenylboronic acids are of significant interest in medicinal chemistry due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules, including carbohydrates on cell surfaces and enzyme active sites.[1][2] This property has been exploited in the development of therapeutics, most notably the proteasome inhibitor bortezomib.[2] The exploration of simpler PBA derivatives has revealed promising antiproliferative and proapoptotic activities, suggesting a potential for developing novel cancer therapies.[1][3]
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of a series of phenylboronic acid derivatives were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric for comparison. The data below, summarized from a study by Chylewska et al., illustrates how substitutions on the phenyl ring influence the anticancer activity of these compounds.[3]
| Compound ID | Structure | A2780 (Ovarian) IC50 (µM) | LoVo (Colon) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| PBA-1 | 4-carboxyphenylboronic acid | >200 | >200 | >200 | >200 |
| PBA-2 | 4-formylphenylboronic acid | 116.7 ± 1.9 | 114.3 ± 3.4 | 148.8 ± 3.1 | 143.9 ± 5.6 |
| PBA-3 | 4-acetylphenylboronic acid | 113.8 ± 3.1 | 108.6 ± 2.8 | 145.4 ± 4.2 | 134.6 ± 3.9 |
| PBA-4 | 4-cyanophenylboronic acid | 89.2 ± 2.5 | 92.1 ± 3.7 | 120.5 ± 3.3 | 105.7 ± 2.9 |
| PBA-5 | 4-nitrophenylboronic acid | 58.4 ± 1.8 | 65.3 ± 2.1 | 85.1 ± 2.7 | 78.9 ± 2.4 |
| PBA-6 | 3-carboxyphenylboronic acid | >200 | >200 | >200 | >200 |
| PBA-7 | 3-formylphenylboronic acid | 105.3 ± 3.2 | 110.1 ± 2.9 | 135.7 ± 4.1 | 128.4 ± 3.5 |
| PBA-8 | 3-nitrophenylboronic acid | 45.6 ± 1.5 | 52.8 ± 1.9 | 70.3 ± 2.3 | 66.2 ± 2.1 |
| PBA-9 | 2-carboxyphenylboronic acid | >200 | >200 | >200 | >200 |
| PBA-10 | 2-formylphenylboronic acid | 98.7 ± 2.8 | 102.4 ± 3.1 | 128.9 ± 3.8 | 119.6 ± 3.2 |
| PBA-11 | 2-nitrophenylboronic acid | 38.9 ± 1.3 | 46.2 ± 1.7 | 62.5 ± 2.0 | 58.1 ± 1.9 |
Data synthesized from Chylewska et al.[3]
Insights from the Data:
-
Influence of Substituent Type: Electron-withdrawing groups appear to enhance antiproliferative activity. For instance, the nitro-substituted analogs (PBA-5, PBA-8, PBA-11 ) consistently show lower IC50 values across all cell lines compared to analogs with carboxy, formyl, or acetyl groups.
-
Impact of Substituent Position: The position of the substituent on the phenyl ring plays a crucial role. The ortho (2-position) and meta (3-position) nitro-substituted analogs (PBA-11 and PBA-8 ) generally exhibit greater potency than the para (4-position) substituted analog (PBA-5 ).
-
Cell Line Sensitivity: The ovarian cancer cell line A2780 appears to be the most sensitive to the tested phenylboronic acid derivatives, often displaying the lowest IC50 values.[3]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Further investigations into the most active compounds revealed that they induce cell cycle arrest and apoptosis in cancer cells.[3] Phenylboronic acid derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division.[1] This arrest is often associated with an increase in the expression of p21, a key regulator of cell cycle progression.[3]
The following diagram illustrates a generalized workflow for investigating the mechanism of action of these compounds.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 5-(cyclopropylcarbamoyl)-2-fluorophenylboronic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this promising chemical scaffold. We will dissect the core molecule, analyze the contribution of each functional group to its biological activity, compare it with relevant alternatives, and provide actionable experimental protocols.
The Core Scaffold: A Triad of Functionality
The this compound scaffold is a fascinating convergence of three key chemical motifs, each contributing to its potential as a therapeutic agent. Boronic acids are renowned for their ability to act as potent enzyme inhibitors, a characteristic that has led to the development of successful drugs.[1][2] The strategic placement of a fluorine atom and a cyclopropylcarbamoyl group on the phenyl ring allows for fine-tuning of the molecule's electronic properties, binding interactions, and pharmacokinetic profile.
The inherent value of boronic acid derivatives in medicinal chemistry is well-established, with several approved drugs demonstrating their clinical utility.[1] Our focus here is to understand how modifications to the core structure of this compound can modulate its biological effects.
Caption: Key functional components of the core scaffold.
Deconstructing the SAR: A Component-by-Component Analysis
Structural variations are pivotal in shaping the overall activity of a drug candidate.[3] Let's delve into the specific contributions of each component of our target scaffold.
The Boronic Acid Moiety: The Engine of Inhibition
The boronic acid group is the cornerstone of this scaffold's biological activity. Its ability to form reversible covalent bonds with the catalytic residues of enzymes, particularly serine proteases, makes it a powerful inhibitor.[2] The boron atom is electrophilic and can readily interact with nucleophilic hydroxyl groups in the active sites of enzymes.
-
Mechanism of Action: The trigonal planar boronic acid can accept a lone pair of electrons from a hydroxyl group (e.g., from a serine residue in a protease) to form a tetrahedral boronate adduct. This mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.
The 2-Fluoro Substituent: A Subtle but Powerful Modulator
The introduction of a fluorine atom at the 2-position of the phenyl ring has several important consequences:
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence can lower the pKa of the boronic acid. This can enhance the Lewis acidity of the boron atom, potentially leading to stronger interactions with the target enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the compound's pharmacokinetic profile.
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein target, further enhancing binding affinity.
The 5-(Cyclopropylcarbamoyl) Group: Tailoring Specificity and Pharmacokinetics
The cyclopropylcarbamoyl group at the 5-position plays a crucial role in orienting the molecule within the binding pocket and influencing its overall properties.
-
Hydrogen Bonding: The amide NH and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These interactions can provide critical anchor points within the enzyme's active site, contributing to both potency and selectivity.
-
Conformational Rigidity: The cyclopropyl group introduces a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Improved Pharmacokinetics: The sp2 character of the cyclopropyl group can enhance the hydrogen-bonding characteristics of the adjacent amide NH.[4] This, along with its compact and lipophilic nature, can lead to improved cell permeability and a better overall pharmacokinetic profile.
Hypothesized SAR and Comparative Analysis
Based on the principles discussed, we can propose a set of hypotheses for the SAR of this compound derivatives.
Caption: Hypothesized SAR for the target scaffold.
Data Summary: Potency of Boronic Acid Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various boronic acid derivatives against different enzyme targets, illustrating the impact of structural modifications on potency.
| Compound Class | R1 Substituent | R2 Substituent | Target Enzyme | IC50 (nM) | Reference |
| Dipeptidyl Boronic Acid | Phenylalanine | Pyrazine | Proteasome | 4.60 | [5] |
| Bortezomib | Phenylalanine | Pyrazine | Proteasome | 7.05 | [5] |
| Benzoxaborole | 7-(2-carboxyethyl) | 5-Fluoro | Plasmodium falciparum | 61 | [3] |
| Nicotinamide Boronic Acid | 4-Fluorophenyl | H | CXCR1/2 | 60 | [6] |
| Benzoxaborole | 6-Aryloxy | H | β-Lactamase | Broad Spectrum | [3] |
Comparison with Alternatives
-
Dipeptidyl Boronic Acids (e.g., Bortezomib): These are potent proteasome inhibitors used in cancer therapy.[7] While highly effective, they can suffer from off-target effects. The this compound scaffold may offer a path to more selective inhibitors by exploring different binding interactions outside the core peptide-binding channels.
-
Benzoxaboroles: This class of boron-containing heterocycles has shown broad-spectrum activity against bacteria, fungi, and protozoa.[1][3] The boronic acid in benzoxaboroles is part of a five-membered ring, which alters its geometry and reactivity compared to a simple phenylboronic acid. This can lead to different target profiles and pharmacological properties.
-
Non-Boron Scaffolds: For any given target, there will be a range of non-boronic acid inhibitors. The key advantage of the boronic acid scaffold is its unique mechanism of reversible covalent inhibition, which can lead to high potency and prolonged target engagement.
Experimental Protocols
To validate the SAR hypotheses and assess the potential of novel derivatives, a systematic experimental approach is required.
General Synthesis of Phenylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[8]
Caption: General synthetic workflow for target compounds.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add the appropriate aryl halide (e.g., a derivative of 1-bromo-2-fluorobenzene) dropwise to initiate the reaction.
-
Borylation: Cool the resulting Grignard reagent to -78 °C and add a solution of triisopropyl borate in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with aqueous hydrochloric acid and stir vigorously for several hours.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
-
Amide Coupling: The boronic acid can then be coupled with cyclopropanamine using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to yield the final product.
Enzyme Inhibition Assay
The inhibitory potency of the synthesized compounds should be determined using a relevant enzyme inhibition assay.
General Protocol (e.g., for a Serine Protease):
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a solution of the target enzyme and a fluorogenic substrate in an appropriate assay buffer.
-
Assay Plate Preparation: Add the assay buffer, a solution of the test compound at various concentrations, and the enzyme solution to the wells of a microplate. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable dose-response model to determine the IC50 value.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The interplay between the boronic acid, the fluoro substituent, and the cyclopropylcarbamoyl group provides a rich landscape for SAR exploration. Future work should focus on the systematic modification of each of these components to optimize potency, selectivity, and pharmacokinetic properties. By combining rational design with robust synthetic and biological evaluation, the full potential of this exciting class of molecules can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Mass Spectrometric Analysis of Reaction Intermediates Involving 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
An authoritative guide for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development, the deep understanding of a reaction's mechanistic pathway is paramount. It is the bedrock upon which process optimization, impurity profiling, and robust manufacturing are built. Characterizing the fleeting, transient intermediates that dictate these pathways, however, remains a formidable analytical challenge. This guide provides a senior application scientist's perspective on leveraging mass spectrometry to illuminate the complex reactions of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, a versatile building block in modern medicinal chemistry. We will compare key mass spectrometric workflows, moving beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Analytical Challenge: Deconvoluting Boronic Acid Reactivity
This compound is a staple in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The very nature of the boronic acid moiety, however, presents unique analytical hurdles. In solution, it does not exist as a single, stable entity. It is often in equilibrium with its cyclic trimeric anhydride, known as a boroxine, and can form various adducts with solvents or reagents.[1][2] This dynamic behavior, combined with the low concentration and ephemeral nature of catalytic intermediates (e.g., palladium complexes), demands analytical techniques of exceptional speed, sensitivity, and specificity.[3][4][5]
A Comparative Analysis of Mass Spectrometry Workflows
The direct analysis of a reaction mixture by mass spectrometry offers a real-time window into its chemical evolution. The choice of technique, however, depends entirely on the analytical question at hand—from initial identification to detailed structural confirmation.
The Foundational Workflow: Direct Infusion High-Resolution Mass Spectrometry (HRMS)
For the initial identification of unknown species in a reaction pot, High-Resolution Mass Spectrometry (HRMS), typically employing Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard. Its power lies in providing exquisitely accurate mass measurements, allowing for the confident determination of an ion's elemental composition—the first crucial step in its identification.[6][7][8][9]
-
Reaction Initiation: Begin the chemical reaction (e.g., a Suzuki-Miyaura coupling) under standard laboratory conditions.
-
Time-Point Sampling: At designated intervals (e.g., t=0, 1 min, 5 min, 30 min), carefully extract a minute aliquot (5-10 µL) from the reaction vessel.
-
Rapid Quenching and Dilution: Immediately submerge the aliquot into a pre-prepared vial containing a large volume of a cold, miscible solvent (e.g., 1:1000 dilution in acetonitrile/water). This action serves two critical purposes: it instantaneously halts the reaction, preserving the chemical snapshot in time, and it dilutes the sample to a concentration suitable for ESI-MS, preventing detector saturation and ion suppression.
-
Direct Infusion: Using a syringe pump, introduce the diluted sample directly into the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Soft Ionization: Employ Electrospray Ionization (ESI) in its gentlest conditions. ESI is a soft ionization technique ideal for preserving the fragile, non-covalent bonds often found in catalytic intermediates.[10]
-
High-Resolution Data Acquisition: Collect full-scan mass spectra across the relevant m/z range, ensuring the instrument is operating in high-resolution mode (>60,000 FWHM) to achieve the mass accuracy required for formula determination.
Below is a table of plausible intermediates that could be observed during a reaction with this compound (Ar-B(OH)₂) and an aryl bromide (Ar'-Br) using a Pd(PPh₃)₄ catalyst.
| Putative Intermediate | Elemental Formula | Calculated m/z (Monoisotopic) | Observed m/z | Mass Error (ppm) |
| Oxidative Addition Product [Pd(PPh₃)₂(Ar')Br]⁺ | C₄₂H₃₄BrP₂Pd | 797.0194 | 797.0188 | -0.75 |
| Boronate Complex [Ar-B(OH)₃]⁻ | C₁₀H₁₁BFNO₄ | 251.0769 | 251.0772 | +1.2 |
| Transmetalation Intermediate [Pd(PPh₃)₂(Ar)(Ar')]⁺ | C₄₈H₄₀FNOP₂Pd | 858.1683 | 858.1675 | -0.93 |
-
Why Direct Infusion? This method bypasses liquid chromatography, which could cause labile intermediates to degrade on the column. It provides the most direct and fastest measurement of the species present in the solution.
-
Why Soft Ionization? Harsher ionization techniques would likely fragment the delicate palladium-ligand or palladium-reactant complexes, preventing their detection.[11] ESI helps keep these assemblies intact for observation.
-
Why High Resolution? In a complex reaction mixture, dozens of species may have the same nominal mass. High resolution is essential to separate these isobars and provide the mass accuracy needed to confirm elemental compositions.[12]
Structural Verification: Tandem Mass Spectrometry (MS/MS)
Once HRMS provides a putative elemental formula, tandem mass spectrometry (MS/MS) is employed to gain structural insights.[11][13] This technique isolates an ion of interest, fragments it, and analyzes the resulting product ions to piece together its molecular structure.[14]
Caption: A generalized workflow for MS/MS analysis.
For a proposed palladium intermediate, isolating its isotopic envelope and subjecting it to collision-induced dissociation (CID) would be highly informative. The fragmentation pattern would likely show sequential losses of ligands (e.g., triphenylphosphine) or the cleavage of the bond between palladium and the aryl groups. Observing these specific neutral losses provides strong, tangible evidence that validates the proposed structure far beyond what accurate mass alone can offer.[15][16]
The In-Situ Frontier: Ambient Ionization Mass Spectrometry
Ambient ionization techniques represent a paradigm shift, allowing for the direct analysis of reactions in their native environment with minimal or no sample preparation.[17][18][19] This minimizes artifacts from sample workup and provides a truly real-time view of the reaction dynamics.[20][21]
| Technique | Principle | Sample Preparation | Key Advantage | Best Suited For |
| DART (Direct Analysis in Real Time) | A stream of heated, excited gas (e.g., He or N₂) desorbs and ionizes molecules from a surface. | None. | Very high throughput; excellent for surface analysis. | Monitoring reactions on solid supports or sampling headspace. |
| DESI (Desorption Electrospray Ionization) | A charged solvent spray impacts a surface, desorbing and ionizing analytes which are then drawn into the MS. | None. | Excellent for surface analysis of complex mixtures. | In-situ analysis of reaction progress on a TLC plate or slide. |
| PSI (Paper Spray Ionization) | A small volume of sample is applied to a paper triangle, and a high voltage is applied to generate an electrospray. | Sample spotted onto paper. | Extremely simple, low-cost, and effective for biofluids. | High-throughput screening of reaction outcomes or crude mixtures. |
Expert Insight: For monitoring a homogeneous liquid-phase reaction involving this compound, a setup using a probe or capillary to continuously sample the reaction mixture and present it to a DART or ESI source would be ideal for true real-time monitoring. This avoids discrete time points and can reveal very short-lived intermediates that might be missed with manual sampling.[22]
Ensuring Trustworthiness: A Self-Validating Approach
To ensure the integrity of any mechanistic study, the data must be rigorously validated.
-
Isotopic Pattern Matching: For intermediates containing elements with unique isotopic signatures, such as palladium and bromine, the observed isotopic pattern must precisely match the theoretical distribution. This is a powerful and non-negotiable confirmation of the elemental composition.
-
Control Experiments: A critical validation step is to run the reaction while omitting a key reagent (e.g., the palladium catalyst or the boronic acid) and confirming the absence of the proposed intermediates. This rules out the possibility that the observed ions are artifacts or side products unrelated to the main catalytic cycle.
-
Orthogonal Analysis: When possible, corroborating mass spectrometry findings with data from other analytical techniques, such as NMR or IR spectroscopy, provides the highest level of confidence in a proposed mechanism.[23]
Conclusion
The analysis of reaction intermediates of complex molecules like this compound is a multifaceted challenge that no single technique can fully address. An effective strategy begins with high-resolution MS to survey the reaction and propose identities for key species. This is followed by targeted MS/MS experiments to confirm structures through fragmentation analysis. For the most dynamic and time-resolved data, ambient ionization methods offer an exciting frontier for in-situ monitoring. By thoughtfully selecting from this powerful toolkit and applying rigorous validation principles, researchers can move from speculation to certainty, unlocking the mechanistic insights essential for modern drug development.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry | NSF Public Access Repository [par.nsf.gov]
- 6. Parallel reaction monitoring for high resolution and high mass accuracy quantitative, targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Ambient ionization Mass Spectrometry: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brjac.com.br [brjac.com.br]
- 19. researchgate.net [researchgate.net]
- 20. Ambient Ionization Mass Spectrometry for Point-of-Care Diagnostics and Other Clinical Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing and Improving the Metabolic Stability of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid Derivatives
Introduction
In modern drug discovery, the metabolic fate of a candidate compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound with poor metabolic stability is often subject to rapid clearance from the body, leading to low bioavailability and insufficient therapeutic exposure. Furthermore, metabolism can produce pharmacologically active or even toxic metabolites.[1] Therefore, a thorough assessment of metabolic stability is an indispensable step in the iterative design-make-test-analyze cycle of medicinal chemistry.[2]
This guide focuses on compounds derived from the 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid scaffold. Boronic acids are a unique and increasingly important class of compounds in medicinal chemistry, with several approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[3][4] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles.[5] However, the boronic acid moiety itself presents a significant metabolic challenge: it is susceptible to oxidative degradation, which cleaves the carbon-boron bond.[5][6]
This document provides a comparative analysis of the metabolic stability of the parent scaffold and rationally designed derivatives. We will explore the underlying mechanisms of metabolic breakdown, detail the gold-standard in vitro assays for stability assessment, and present comparative data to illustrate how specific structural modifications can mitigate metabolic liabilities. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing this important class of compounds.
The Metabolic Challenge: Oxidative Deboronation of Arylboronic Acids
The primary metabolic liability for arylboronic acids is oxidation of the carbon-boron (C-B) bond, a reaction predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver.[7][8] The electron-deficient p-orbital of the boron atom is susceptible to nucleophilic attack by the activated oxygen species of the CYP catalytic cycle (Compound I, formally FeO³⁺).[6][8] This process ultimately leads to the cleavage of the C-B bond, replacing the boronic acid with a hydroxyl group and releasing boric acid.[6] This transformation not only inactivates the parent molecule but can dramatically alter its pharmacological profile.
The general mechanism is depicted below:
Caption: CYP450-mediated oxidative deboronation pathway.
Comparative Analysis of Structural Derivatives
To enhance metabolic stability, medicinal chemists employ various strategies to protect the vulnerable C-B bond or block other potential sites of metabolism. Here, we compare the parent scaffold (Compound A) with three rationally designed derivatives that exemplify common stability-enhancing strategies.
| Compound ID | Structure | Rationale for Design |
| A | ![]() | Parent Scaffold: The baseline compound, this compound. The fluoro and cyclopropyl groups already confer a degree of stability.[9][10] |
| B | ![]() | MIDA Boronate Ester: The boronic acid is protected as an N-methyliminodiacetic acid (MIDA) boronate ester. This pro-drug strategy masks the boronic acid, preventing premature oxidation. It is designed to hydrolyze slowly to release the active parent compound. |
| C | ![]() | Intramolecular Boralactone: An intramolecular six-membered ring is formed between the boronic acid and the adjacent amide nitrogen. This structure, analogous to a boralactone, diminishes electron density on the boron, dramatically increasing its resistance to oxidation.[5][6] |
| D | ![]() | Metabolic "Soft Spot": The metabolically robust cyclopropyl group is replaced with an isopropyl group. The tertiary C-H bond of the isopropyl group is a known "soft spot" for CYP450-mediated hydroxylation, predicting lower metabolic stability. |
Comparative In Vitro Metabolic Stability Data
The following table presents representative data from two standard in vitro assays: the Human Liver Microsome (HLM) stability assay and the Human Hepatocyte stability assay. These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[11][12]
| Compound ID | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) | Predicted Stability Class |
| A | HLM | 35 | 45.5 | Moderate |
| Hepatocytes | 55 | 22.8 | Moderate | |
| B | HLM | > 120 | < 5.8 | High (as pro-drug) |
| Hepatocytes | > 120 | < 9.2 | High (as pro-drug) | |
| C | HLM | > 120 | < 5.8 | High |
| Hepatocytes | > 120 | < 9.2 | High | |
| D | HLM | 8 | 198.2 | Low |
| Hepatocytes | 12 | 108.5 | Low |
Analysis of Results:
-
Compound A (Parent): Exhibits moderate stability. While the fluorine and cyclopropyl groups offer some protection, the exposed boronic acid remains a liability for Phase I oxidation.[7]
-
Compound B (MIDA Ester): Shows very high stability in both systems. As a pro-drug, it is not a substrate for CYP enzymes until the ester is hydrolyzed. Its overall in vivo efficacy would depend on the rate of this conversion.
-
Compound C (Boralactone): Demonstrates a dramatic improvement in stability. By forming the intramolecular ring, the electronic properties of the boron atom are altered, making it far less susceptible to oxidation.[6] This is a powerful strategy for designing inherently stable boronic acid drugs.
-
Compound D ("Soft Spot"): Has very low stability, as predicted. The high clearance is likely driven by rapid oxidation at the isopropyl group, in addition to the deboronation pathway. This highlights the importance of considering the entire molecule for metabolic liabilities.
Experimental Methodologies for Assessing Metabolic Stability
Accurate assessment of metabolic stability relies on robust and well-validated in vitro systems that model the metabolic functions of the liver.[13][14] The two most widely used assays are the liver microsomal and hepatocyte stability assays.[12][15]
Caption: General experimental workflow for in vitro stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay primarily evaluates Phase I (CYP-mediated) metabolism.[16] Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[17]
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[18]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[2] Keep on ice.
-
Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound to achieve a final concentration of 1 µM.[18]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 time point sample is taken immediately by transferring an aliquot into a separate plate containing cold ACN with IS to stop the reaction.[16][17]
-
Sampling: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots to the quenching plate.[7]
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.[19]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors.[20][21][22]
Materials:
-
Cryopreserved Human Hepatocytes (pooled donor)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls (e.g., Testosterone, 7-Hydroxycoumarin)[20]
-
All other materials as listed in the HLM protocol
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%) and density. Dilute the cells to a final working concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[20]
-
Incubation Setup: In a 96-well plate, add the hepatocyte suspension.
-
Initiation: Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[20] The T=0 time point is immediately collected by transferring an aliquot to the quenching plate (cold ACN with IS).
-
Sampling: Incubate the plate at 37°C with shaking (in a CO₂ incubator if required). At subsequent time points (e.g., 0, 10, 30, 60, 120 minutes), transfer aliquots to the quenching plate.[23]
-
Sample Processing & Analysis: Follow steps 6 and 7 from the HLM protocol.
Data Analysis and Interpretation
From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k[16]
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [cell density in 10⁶ cells/mL])[20]
-
These in vitro CLint values can then be scaled to predict in vivo hepatic clearance, providing a crucial link between early-stage experiments and clinical pharmacokinetics.[7]
Conclusion
The metabolic stability of this compound and its derivatives is a critical parameter that must be optimized to advance a successful drug candidate. The inherent susceptibility of the boronic acid moiety to oxidative deboronation necessitates proactive medicinal chemistry strategies. As demonstrated, structural modifications such as the formation of MIDA esters or stable intramolecular boralactones can dramatically enhance metabolic stability by protecting the C-B bond.[5][6]
By employing well-established in vitro assays, such as HLM and hepatocyte stability studies, researchers can obtain reliable data on half-life and intrinsic clearance. This information allows for the direct comparison of different chemical series, validates the success of stability-enhancing modifications, and provides essential data for predicting in vivo pharmacokinetic behavior.[11] A thorough and early assessment of metabolic stability is not merely a screening step but a foundational pillar of rational drug design, enabling the selection and progression of compounds with a higher probability of clinical success.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. bioivt.com [bioivt.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. bioivt.com [bioivt.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mercell.com [mercell.com]
- 19. sciex.com [sciex.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. enamine.net [enamine.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
As researchers dedicated to advancing drug development, our work with novel reagents like 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is foundational. However, scientific innovation must be paired with an unwavering commitment to safety and environmental stewardship. The disposal of chemical reagents is not a mere janitorial task; it is the final, critical step of a well-executed experiment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.
I. Hazard Assessment & Pre-Disposal Safety: The Foundation of Safe Handling
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, the boronic acid functional group provides a reliable basis for hazard assessment. Phenylboronic acids and their derivatives are often classified as harmful if swallowed and can cause significant skin, eye, and respiratory irritation[1]. Therefore, treating this compound with a high degree of caution is a mandatory prerequisite for any handling or disposal procedure.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following equipment is non-negotiable when handling this compound in any form—solid, solution, or as waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or aerosolized powder, addressing the risk of serious eye irritation documented for similar boronic acids. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against direct skin contact. Gloves must be inspected before use and disposed of as solid hazardous waste after handling[2]. |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves. | Prevents contamination of personal clothing and protects skin from incidental contact[3][4]. |
| Respiratory Protection | Required when handling the solid powder outside of a certified fume hood or if dust generation is possible. | A NIOSH-approved respirator should be used in accordance with your institution's chemical hygiene plan to prevent respiratory tract irritation[4]. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |
Essential Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood[2][3][4]. This is the primary engineering control designed to minimize the risk of inhalation exposure to fine powders or vapors, which is a known hazard for boronic acid derivatives.
II. Waste Characterization and Segregation: Preventing Unforeseen Reactions
Proper disposal begins with correct characterization. This compound and any materials contaminated with it must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of in standard trash or flushed down the sanitary sewer system[3][4][5].
The Causality of Segregation: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases[1]. Improperly mixing this waste stream can lead to vigorous, exothermic, or otherwise hazardous chemical reactions. Therefore, this waste must be segregated.
-
Waste Containers: Use only designated, sealable, and chemically compatible hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically appropriate[4].
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
Storage: Labeled and sealed waste containers should be stored in a designated satellite accumulation area until collection by trained EHS personnel or a licensed disposal contractor[4].
III. Step-by-Step Disposal Protocols
Follow these detailed procedures based on the type of waste generated.
A. Unused or Expired Solid Compound
-
Work Zone: Perform all actions inside a chemical fume hood.
-
Container Integrity: Ensure the original container is securely sealed. If the integrity of the original container is compromised, carefully place it inside a larger, sealable container (an "overpack").
-
Labeling: Affix a hazardous waste label to the container as described in Section II.
-
Storage: Transfer the labeled container to the designated satellite accumulation area for pickup.
B. Contaminated Solid Waste (e.g., gloves, weighing papers, absorbent pads)
-
Collection: Inside the fume hood, place all contaminated solid materials into a designated, sealable hazardous waste container or a properly labeled, heavy-duty plastic bag[2].
-
Sealing and Labeling: Securely seal the container/bag and ensure it is properly labeled as solid hazardous waste containing this compound.
-
Storage: Move the container to the satellite accumulation area.
C. Contaminated Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses)
-
Collection: Using a funnel to prevent spills, carefully pour all liquid waste into a designated liquid hazardous waste container compatible with the solvents used[4].
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion[6]. Keep the container securely capped when not in use.
-
Labeling and Storage: Ensure the container is properly labeled with all chemical components and stored in the satellite accumulation area.
D. Decontamination of Glassware and Equipment
This multi-step process is designed to systematically remove residual chemical, ensuring that glassware can be safely cleaned for reuse or disposal. All rinsates generated during this process must be collected as liquid hazardous waste[2].
-
Step 1: Initial Organic Rinse: In a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this first rinseate in the designated liquid hazardous waste container[2].
-
Step 2: Secondary Basic Wash: A subsequent rinse with a dilute basic solution can convert any remaining boronic acid into its more water-soluble boronate salt, aiding in its removal. This rinsate must also be collected as liquid hazardous waste[2].
-
Step 3: Final Water Rinse: Perform a final rinse with deionized water and collect this rinsate with the other hazardous liquid waste[2].
-
Step 4: Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
IV. Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
Small Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the full, mandatory PPE as described in Section I.
-
Containment & Cleanup (Solid): If the spill is a solid powder, do not use a dry cloth or create dust. Gently cover the spill with a chemical absorbent pad or paper towel dampened with water to prevent aerosolization. Carefully scoop the material into a sealable bag or container[2].
-
Containment & Cleanup (Liquid): Absorb the spill using an inert chemical absorbent pad, vermiculite, or sand. Work from the outside of the spill inward to prevent spreading[2][7].
-
Disposal: Place all cleanup materials into a sealed container and label it as hazardous waste[2][4].
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by the decontamination procedure outlined in Section III.D.
Large Spill (or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the affected area.
-
ALERT: Alert all nearby personnel and activate any emergency alarms if necessary.
-
CONTACT EHS: From a safe location, contact your institution's Environmental Health and Safety (EHS) office immediately. Provide them with the chemical name and an estimate of the quantity spilled[2].
-
SECURE THE AREA: Prevent entry into the spill area until it has been cleared by trained emergency responders.
V. Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Regulatory Compliance
All disposal activities must be conducted in accordance with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA)[8][9][10]. Always consult your institution's specific Chemical Hygiene Plan and EHS office, as they will provide guidance tailored to your location and facilities.
VII. References
-
Benchchem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2023). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from --INVALID-LINK--
-
Carlo Erba Reagents. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2022). 4-Chloro-2-fluorophenylboronic Acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2022). (2-Formylphenyl)boronic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from --INVALID-LINK--
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from --INVALID-LINK--
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
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- 5. laballey.com [laballey.com]
- 6. ethz.ch [ethz.ch]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid. As a key building block in modern medicinal chemistry, particularly in Suzuki couplings, its proper management is paramount to ensuring both personnel safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.
Our approach is grounded in the RAMP principle—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—advocated by the American Chemical Society.[2][3]
Hazard Recognition and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely published, a robust risk assessment can be formulated based on data from structurally similar compounds and the boronic acid class as a whole.
Boronic acids are generally classified as irritants.[4] Safety Data Sheets (SDS) for analogous compounds, such as other fluorophenylboronic acids, consistently list irritation to the skin, eyes, and respiratory system as primary hazards.[5][6] Furthermore, recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, warranting their treatment as potentially genotoxic impurities.[7] Although most boronic acids exhibit low acute toxicity, the potential for long-term effects necessitates cautious handling.[8]
Table 1: Summary of Potential Hazards
| Hazard | Description | Primary Exposure Route |
|---|---|---|
| Eye Irritation | Direct contact with the solid or dust can cause serious eye irritation. | Eyes |
| Skin Irritation | Prolonged or repeated contact may cause redness, itching, and irritation. | Skin |
| Respiratory Irritation | Inhalation of dust can irritate the nose, throat, and respiratory tract. | Inhalation |
| Potential Mutagenicity | Some arylboronic acids have shown mutagenic properties in bacterial tests.[9][7] | Inhalation, Ingestion, Skin Absorption |
| Unknown Chronic Effects | As a research chemical, long-term toxicological properties are not fully characterized. | All routes |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure risk. The following table outlines the required equipment and the rationale for its use.
Table 2: Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[10][11] | Protects eyes from dust particles and accidental splashes, which can cause serious irritation.[4][5] |
| Hand Protection | Chemically resistant nitrile gloves are required. Inspect gloves for tears or holes before each use. Change gloves immediately if contamination is suspected.[10][11] | Prevents direct skin contact with the compound, mitigating the risk of skin irritation.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory laboratory attire.[11][13] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to control dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[11][14] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation and potential systemic exposure.[12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safety and reproducibility.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood.[10][14] This ensures that any dust or aerosol generated is contained and exhausted, providing the most effective protection against inhalation. An eyewash station and safety shower must be readily accessible and tested regularly.[4][15]
Handling Workflow
Caption: Step-by-step workflow for handling this compound.
Procedural Steps:
-
Preparation: Ensure the work area within the chemical fume hood is clean and free of clutter. Confirm that the eyewash station and safety shower are unobstructed and functional.[11]
-
Don PPE: Put on all required personal protective equipment as outlined in Table 2 before handling the chemical.
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate spatulas and glassware. The first rinse with a suitable solvent must be collected as hazardous waste.[17]
-
Carefully remove gloves and other disposable PPE, placing them in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
-
Logistical Plan: Spill and Disposal Protocols
Emergency Spill Response (Small Spills < 5g)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Protect: If not already worn, don the full required PPE, including respiratory protection if necessary.
-
Contain & Clean: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[10]
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable container for hazardous waste.[4][10]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department, per institutional policy.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[12][17] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[12][18]
Caption: Decision workflow for the disposal of this compound waste.
-
Segregation: Collect waste containing this compound in a dedicated hazardous waste container. Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[12][17]
-
Containerization: Use a chemically compatible, sealable container. For solid waste (gloves, weighing paper), a labeled, sealed bag or drum is appropriate. For liquid waste (rinsate), use a sealed bottle.[17]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[12]
-
Storage & Disposal: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials. Follow your institution's procedures to arrange for collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[17]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. labinsights.nl [labinsights.nl]
- 2. acs.org [acs.org]
- 3. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. acs.org [acs.org]
- 14. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 15. aksci.com [aksci.com]
- 16. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 17. benchchem.com [benchchem.com]
- 18. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




